molecular formula C39H57FN4O4 B586270 Paliperidone Palmitate-d4

Paliperidone Palmitate-d4

Número de catálogo: B586270
Peso molecular: 668.9 g/mol
Clave InChI: VOMKSBFLAZZBOW-YPEWPAAVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Paliperidone Palmitate-d4 is a deuterated derivative of paliperidone palmitate, a long-acting injectable antipsychotic. Deuterium incorporation, where hydrogen atoms are replaced by the heavier deuterium isotope, can alter the compound's pharmacokinetic profile, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) without significantly changing its primary pharmacological activity . This makes it a critical tool in modern drug development and research. The parent compound, paliperidone, is the primary active metabolite of risperidone and functions as an atypical antipsychotic . Its therapeutic action in schizophrenia and schizoaffective disorder research is primarily mediated through the antagonism of central dopamine D2 and serotonin 5-HT2A receptors . This dual mechanism is associated with reducing positive and negative symptoms of schizophrenia and is thought to contribute to a lower incidence of extrapyramidal side effects compared to first-generation antipsychotics in a research context . Paliperidone also exhibits antagonistic activity at alpha-1 and alpha-2 adrenergic receptors and H1 histaminergic receptors, which are pathways of interest for understanding side effects such as orthostatic hypotension and sedation . The palmitate ester formulation enables a long-acting injectable profile, allowing for sustained release of the active moiety from the injection site . Researchers utilize this compound as an internal standard in mass spectrometry-based bioanalytical assays to accurately quantify levels of the non-deuterated drug in plasma and tissue samples. Its use is essential for investigating drug metabolism and disposition, helping to trace the stability and clearance of the parent molecule and to study the potential for extended duration of action conferred by deuterium substitution .

Propiedades

IUPAC Name

[2-methyl-4-oxo-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H57FN4O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-36(45)47-34-17-16-24-44-38(34)41-29(2)32(39(44)46)23-27-43-25-21-30(22-26-43)37-33-20-19-31(40)28-35(33)48-42-37/h19-20,28,30,34H,3-18,21-27H2,1-2H3/i23D2,27D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMKSBFLAZZBOW-YPEWPAAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)OC(=O)CCCCCCCCCCCCCCC)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H57FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

668.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Isotopic Labeling of Paliperidone Palmitate-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Paliperidone (B428) Palmitate-d4. The document details a proposed synthetic pathway, experimental protocols, and data presentation to support research and development activities.

Introduction

Paliperidone Palmitate is a long-acting injectable atypical antipsychotic used in the treatment of schizophrenia. The use of a deuterated internal standard, Paliperidone Palmitate-d4, is essential for accurate bioanalytical quantification in pharmacokinetic and metabolic studies. The incorporation of four deuterium (B1214612) atoms on the ethyl linker of the paliperidone moiety provides a stable isotopic label with a distinct mass shift, enabling sensitive and specific detection by mass spectrometry. This guide outlines a feasible synthetic route for the preparation of this critical analytical standard.

Proposed Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the introduction of the deuterium label at an early stage. The overall strategy involves the synthesis of a deuterated key intermediate, 3-(2-chloroethyl-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one, followed by its coupling with 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole and subsequent esterification with palmitic acid.

The proposed synthetic pathway is visualized in the following diagram:

Synthesis_Pathway A Ethylene Glycol-d4 B 2-Chloroethanol-d4 A->B  SOCl2 or HCl C 1-Bromo-2-chloroethane-d4 (B566967) B->C  PBr3 D Ethyl Acetoacetate (B1235776) E Ethyl 2-acetyl-4-chlorobutyrate-d4 D->E  NaH, 1-Bromo-2-chloroethane-d4 (C) F 2-Amino-3-hydroxypyridine (B21099) G 3-(2-Chloroethyl-d4)-9-hydroxy-2-methyl- 6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one F->G  Ethyl 2-acetyl-4-chlorobutyrate-d4 (E),  Acid catalyst, Heat I Paliperidone-d4 G->I  6-Fluoro-3-(piperidin-4-yl)-  1,2-benzisoxazole (B1199462) (H), Base H 6-Fluoro-3-(piperidin-4-yl)- 1,2-benzisoxazole K This compound I->K  Palmitoyl (B13399708) Chloride (J), Base J Palmitoyl Chloride

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed, proposed experimental protocols for the key steps in the synthesis of this compound. These protocols are based on established chemical transformations for the non-labeled analogues and are provided for guidance. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Synthesis of 3-(2-Chloroethyl-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one (Deuterated Intermediate G)

This protocol describes a potential method for the synthesis of the key deuterated intermediate.

Workflow Diagram:

Experimental_Workflow start Start step1 Synthesize 1-Bromo-2-chloroethane-d4 from 2-Chloroethanol-d4 start->step1 step2 Alkylate Ethyl Acetoacetate with 1-Bromo-2-chloroethane-d4 step1->step2 step3 Condense with 2-Amino-3-hydroxypyridine step2->step3 step4 Purify Intermediate G (Crystallization/Chromatography) step3->step4 end End step4->end

Caption: Experimental workflow for the synthesis of the key deuterated intermediate.

Protocol:

  • Preparation of 1-Bromo-2-chloroethane-d4 (C):

    • To a stirred solution of 2-chloroethanol-d4 (1.0 eq) in a suitable aprotic solvent (e.g., diethyl ether) at 0 °C, add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction by carefully adding water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure to yield 1-bromo-2-chloroethane-d4.

  • Synthesis of Ethyl 2-acetyl-4-chlorobutyrate-d4 (E):

    • To a suspension of sodium hydride (NaH, 1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add ethyl acetoacetate (1.0 eq) dropwise.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add a solution of 1-bromo-2-chloroethane-d4 (1.0 eq) in THF.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction mixture, quench with saturated ammonium (B1175870) chloride solution, and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

  • Synthesis of 3-(2-Chloroethyl-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one (G):

    • A mixture of ethyl 2-acetyl-4-chlorobutyrate-d4 (1.0 eq), 2-amino-3-hydroxypyridine (1.0 eq), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a high-boiling solvent (e.g., xylene) is heated to reflux with a Dean-Stark apparatus to remove water.

    • After completion of the reaction (monitored by TLC or LC-MS), cool the mixture and collect the precipitated solid by filtration.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water).

Synthesis of Paliperidone-d4 (I)
  • A mixture of 3-(2-chloroethyl-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one (G, 1.0 eq), 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride (H, 1.0 eq), and a suitable base (e.g., diisopropylethylamine or potassium carbonate, 2.5 eq) in a polar aprotic solvent (e.g., acetonitrile (B52724) or DMF) is heated at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, pour into water, and extract with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude Paliperidone-d4 by column chromatography on silica (B1680970) gel or by recrystallization.

Synthesis of this compound (K)
  • To a solution of Paliperidone-d4 (I, 1.0 eq) and a suitable base (e.g., triethylamine (B128534) or pyridine, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF) at 0 °C, add palmitoyl chloride (J, 1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the final product.

Data Presentation

The following tables summarize expected quantitative data for the synthesis of this compound.

Table 1: Summary of Expected Yields and Purity

CompoundStepStarting MaterialProductExpected Yield (%)Expected Purity (%)
C 3.1.12-Chloroethanol-d41-Bromo-2-chloroethane-d470-80>95 (GC)
E 3.1.2Ethyl Acetoacetate, CEthyl 2-acetyl-4-chlorobutyrate-d460-70>95 (GC)
G 3.1.3E, FDeuterated Intermediate G50-60>98 (HPLC)
I 3.2G, HPaliperidone-d475-85>99 (HPLC)
K 3.3I, JThis compound80-90>99.5 (HPLC)

Table 2: Analytical Characterization of this compound

Analytical TechniqueParameterExpected Value
Mass Spectrometry
(LC-MS/MS, ESI+)Precursor Ion (m/z)669.5
Product Ion (m/z)211.2, 431.2
Isotopic Enrichment % Deuterium Incorporation>98%
¹H NMR IntegrationAbsence of signals corresponding to the ethyl linker protons
Purity (HPLC) Area %>99.5%

Conclusion

This technical guide provides a detailed framework for the synthesis and isotopic labeling of this compound. The proposed synthetic route and experimental protocols offer a practical approach for researchers and scientists in the pharmaceutical industry. The successful synthesis of this deuterated standard is crucial for the advancement of clinical and non-clinical studies of Paliperidone Palmitate. It is recommended that all synthetic steps be performed by qualified personnel in a laboratory setting with appropriate safety precautions. Further optimization and validation of the proposed methods are encouraged to ensure robustness and scalability.

Technical Guide to the Certificate of Analysis for Paliperidone Palmitate-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and analytical methodologies presented in a Certificate of Analysis (CoA) for the deuterated internal standard, Paliperidone Palmitate-d4. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize this standard in their analytical workflows.

Quantitative Data Summary

The following table summarizes the typical quantitative data found on a Certificate of Analysis for this compound. These values are representative and may vary slightly between different lots and suppliers.

TestSpecificationResult
Identification
¹H-NMRConforms to structureConforms
Mass SpectrometryConforms to structureConforms
Purity
Purity by HPLC≥ 98.0%99.7%
Isotopic Purity by MS≥ 99% atom % D99.6% atom % D
Impurities
Individual Impurity≤ 0.5%< 0.1%
Total Impurities≤ 1.0%0.3%
Physical Properties
AppearanceWhite to Off-White SolidConforms
SolubilitySoluble in Methanol (B129727)Conforms

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of this compound and to quantify any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (B1210297) buffer (pH 4.0)

  • Water (HPLC grade)

  • This compound reference standard

  • Sample diluent: Acetonitrile/Water (50:50, v/v)

Chromatographic Conditions:

  • Mobile Phase: A gradient of Ammonium acetate buffer (A) and Acetonitrile (B).

  • Gradient Program:

    Time (min) %A %B
    0 50 50
    20 10 90
    25 10 90
    26 50 50

    | 30 | 50 | 50 |

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm[1]

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the sample diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

  • Injection: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: The purity is calculated by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Objective: To confirm the identity of this compound by verifying its mass-to-charge ratio and to determine its isotopic purity.

Instrumentation:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Electrospray Ionization (ESI) source

Reagents:

  • Methanol (LC-MS grade)

  • Formic acid

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full scan for identity and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for isotopic purity.

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 40 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Gas Flow: Nitrogen at 600 L/hr

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in methanol (approximately 10 µg/mL).

  • Infusion: Infuse the sample solution directly into the mass spectrometer or via an LC system.

  • Data Acquisition:

    • For identity, acquire a full scan mass spectrum and compare the observed mass of the protonated molecule [M+H]⁺ with the theoretical mass. For this compound (C₃₉H₅₃D₄FN₄O₄), the expected monoisotopic mass is approximately 668.46 g/mol .

    • For isotopic purity, monitor the ion signals corresponding to the deuterated (d4) and non-deuterated (d0) forms of a specific fragment ion. A common transition for Paliperidone-d4 is m/z 431.2 -> 211.2, while for the non-deuterated form it is m/z 427.2 -> 207.2.[2]

  • Data Analysis: The isotopic purity is calculated from the relative intensities of the deuterated and non-deuterated ion signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

  • Tetramethylsilane (TMS) as an internal standard

Experimental Parameters:

  • ¹H-NMR:

    • Pulse Program: Standard single pulse

    • Spectral Width: -2 to 12 ppm

    • Number of Scans: 16

    • Relaxation Delay: 2 s

  • ¹³C-NMR:

    • Pulse Program: Proton-decoupled

    • Spectral Width: 0 to 200 ppm

    • Number of Scans: 1024

    • Relaxation Delay: 5 s

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated solvent in an NMR tube. Add a small amount of TMS.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis: The obtained spectra are compared with the expected chemical shifts, multiplicities, and integration values for the Paliperidone Palmitate structure, taking into account the absence of signals for the four deuterium (B1214612) atoms on the ethyl linker. The presence of characteristic signals for the palmitate chain, the piperidine (B6355638) ring, and the benzisoxazole moiety confirms the structure.[3][4]

Visualizations

Analytical Workflow for Certificate of Analysis Generation

The following diagram illustrates the typical workflow for the generation of a Certificate of Analysis for a pharmaceutical reference standard like this compound.

Analytical Workflow node_start Sample Receipt & Registration node_phys Physical Characterization (Appearance, Solubility) node_start->node_phys node_id Identity Confirmation node_start->node_id node_purity Purity & Impurity Analysis node_start->node_purity node_review Data Review & Approval node_phys->node_review node_nmr NMR Spectroscopy (¹H, ¹³C) node_id->node_nmr node_ms Mass Spectrometry (Identity & Isotopic Purity) node_id->node_ms node_nmr->node_review node_ms->node_review node_hplc HPLC (Chromatographic Purity) node_purity->node_hplc node_hplc->node_review node_coa Certificate of Analysis Generation node_review->node_coa node_release Product Release node_coa->node_release

Caption: Analytical workflow for this compound CoA.

Signaling Pathway of Paliperidone

Paliperidone, the active metabolite of risperidone (B510) and the core structure of Paliperidone Palmitate, primarily exerts its antipsychotic effects through antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in the central nervous system.

Paliperidone Signaling Pathway node_pp This compound (Pro-drug) node_pali Paliperidone-d4 (Active Moiety) node_pp->node_pali Hydrolysis node_block_d2 Antagonism (Blockade) node_pali->node_block_d2 node_block_5ht2a Antagonism (Blockade) node_pali->node_block_5ht2a node_d2 Dopamine D2 Receptor node_5ht2a Serotonin 5-HT2A Receptor node_effect Modulation of Neurotransmission (Antipsychotic Effect) node_block_d2->node_effect node_block_5ht2a->node_effect

Caption: Simplified signaling pathway of Paliperidone.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Paliperidone Palmitate-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Paliperidone (B428) Palmitate-d4, a deuterated analog of the atypical antipsychotic agent, Paliperidone Palmitate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development, offering detailed data, experimental methodologies, and visual representations of its chemical nature and analytical workflows.

Chemical Identity and Properties

Paliperidone Palmitate-d4 is a stable, isotopically labeled form of Paliperidone Palmitate, primarily utilized as an internal standard in quantitative bioanalytical assays. The incorporation of four deuterium (B1214612) atoms provides a distinct mass spectrometric signature, enabling precise quantification in complex biological matrices.

General Information
PropertyValueReference
Chemical Name [2-methyl-4-oxo-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] hexadecanoate
Synonyms 9-Hydroxyrisperidone Palmitate-d4, Invega Sustenna-d4
CAS Number 1794685-21-4
Molecular Formula C₃₉H₅₃D₄FN₄O₄
Molecular Weight 668.92 g/mol
Accurate Mass 668.4615
Physicochemical Data

Precise physicochemical data for this compound is not extensively available in public literature, likely due to its primary application as an analytical standard. However, the properties are expected to be very similar to the non-deuterated form, Paliperidone Palmitate. The data for the non-deuterated compound is provided below for reference.

PropertyValue (for Paliperidone Palmitate)Reference
Appearance White to off-white solid/powder[1]
Melting Point 115.8 - 118.8 °C[1]
Boiling Point 736.308 °C at 760 mmHg (Predicted)[2]
Solubility Water: Practically insoluble (0.007 mg/mL) Methanol: Very slightly soluble (0.35 mg/mL at 20°C) Ethanol: Very slightly soluble Ethyl Acetate: Slightly soluble (2.8 mg/mL at 20°C) Dichloromethane: 330 mg/mL at 20°C Polyethylene Glycol 400: Practically insoluble Propylene Glycol: Practically insoluble[3][4][5]
pKa (Strongest Basic) 8.76 (Predicted)[4]

Note: The substitution of hydrogen with deuterium atoms is not expected to significantly alter the macroscopic physical properties such as melting point, boiling point, or solubility. However, minor differences may exist.

Chemical Structure and Synthesis

The chemical structure of this compound consists of the paliperidone core esterified with palmitic acid, with four deuterium atoms located on the ethyl linker between the piperidine (B6355638) and the pyridopyrimidine rings.

Figure 1: Chemical structure of this compound.

The synthesis of Paliperidone Palmitate generally involves the esterification of paliperidone with palmitic acid or a derivative thereof. For the deuterated analog, a deuterated precursor of the ethyl linker is utilized in the synthesis of the paliperidone core.

Spectroscopic and Analytical Data

Mass Spectrometry

Mass spectrometry is a critical technique for the confirmation and quantification of this compound. The presence of four deuterium atoms results in a 4 Dalton mass shift compared to the unlabeled compound.

Table 3: Mass Spectrometry Data

Parameter Value Reference
Ionization Mode Electrospray Ionization (ESI), Positive [6]
Precursor Ion [M+H]⁺ m/z 431.2 [6]
Product Ion m/z 211.2 [6]

| MRM Transition | 431.2 → 211.2 |[6][7] |

The fragmentation of Paliperidone-d4 primarily occurs at the bond between the piperidine ring and the ethyl linker.

NMR Spectroscopy

Table 4: Predicted ¹H NMR Chemical Shifts for Paliperidone Palmitate

Protons Chemical Shift (ppm)
Aromatic Protons ~7.0 - 7.9
Palmitate Chain Protons ~0.8 - 2.4

| Piperidine & Pyridopyrimidine Protons | ~1.5 - 4.0 |

Experimental Protocols

General Analytical Method (LC-MS/MS)

This protocol outlines a general method for the quantification of paliperidone in biological samples using this compound as an internal standard.

G cluster_workflow Analytical Workflow start Sample Collection (e.g., Plasma) spike Spike with this compound (Internal Standard) start->spike extract Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) spike->extract separate RP-HPLC or UPLC Separation extract->separate detect Tandem Mass Spectrometry (MS/MS) Detection separate->detect quantify Quantification detect->quantify end Data Analysis quantify->end

Figure 2: General workflow for bioanalysis.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate).

  • Flow Rate: 0.3 - 0.6 mL/min

  • Injection Volume: 5 - 10 µL

  • Column Temperature: 30 - 40 °C

Mass Spectrometric Conditions (Example):

  • Ionization: ESI Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Paliperidone: m/z 427.2 → 207.2

    • Paliperidone-d4: m/z 431.2 → 211.2

Signaling Pathways

Paliperidone Palmitate is a prodrug of paliperidone. Paliperidone is the active moiety and functions as an antagonist at dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂ₐ receptors.[4][8] The deuteration in this compound does not alter its pharmacological mechanism of action, as the active metabolite is non-deuterated paliperidone.

G cluster_pathway Paliperidone Mechanism of Action Paliperidone Paliperidone D2_Receptor Dopamine D₂ Receptor Paliperidone->D2_Receptor Antagonism HT2A_Receptor Serotonin 5-HT₂ₐ Receptor Paliperidone->HT2A_Receptor Antagonism Dopaminergic_Pathway Modulation of Dopaminergic Neurotransmission D2_Receptor->Dopaminergic_Pathway Serotonergic_Pathway Modulation of Serotonergic Neurotransmission HT2A_Receptor->Serotonergic_Pathway Therapeutic_Effect Antipsychotic Effect Dopaminergic_Pathway->Therapeutic_Effect Serotonergic_Pathway->Therapeutic_Effect

Figure 3: Simplified signaling pathway of Paliperidone.

Conclusion

This compound is an essential tool for the accurate quantification of paliperidone in pharmacokinetic and other research studies. Its physical and chemical properties are nearly identical to its non-deuterated counterpart, with the key difference being its mass, which allows for its use as an effective internal standard in mass spectrometry-based analytical methods. This guide provides a foundational understanding of its characteristics and analytical considerations for researchers in the pharmaceutical sciences.

References

An In-depth Technical Guide on Deuterium-Labeled Paliperidone Palmitate for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paliperidone (B428) palmitate is a long-acting injectable atypical antipsychotic used in the management of schizophrenia and other psychotic disorders. It is the palmitic acid ester prodrug of paliperidone (9-hydroxyrisperidone), the active metabolite of risperidone. The use of stable isotope labeling, particularly with deuterium (B1214612), has become an invaluable tool in pharmaceutical research. Deuterium-labeled compounds, such as deuterium-labeled paliperidone palmitate, offer significant advantages in various stages of drug development, from metabolic studies to pharmacokinetic and pharmacodynamic evaluations.[1]

The substitution of hydrogen with deuterium atoms can subtly alter the physicochemical properties of a molecule, most notably affecting its metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect (KIE). This effect can slow down metabolic processes that involve the cleavage of a C-H bond, potentially leading to an altered pharmacokinetic profile, such as increased half-life and exposure. This guide provides a comprehensive technical overview of deuterium-labeled paliperidone palmitate for research purposes, including its synthesis, analytical characterization, and potential applications.

Synthesis of Deuterium-Labeled Paliperidone Palmitate

The synthesis of deuterium-labeled paliperidone palmitate can be achieved through a two-step process: the synthesis of deuterated palmitic acid followed by its esterification with paliperidone.

Synthesis of Deuterated Palmitic Acid

Deuterated palmitic acid can be synthesized using various established methods. One common approach involves the deuteration of a suitable precursor, such as a fatty acid with a triple bond, using deuterium gas in the presence of a catalyst.

Experimental Protocol: Synthesis of Deuterated Palmitic Acid

  • Materials: 11-hexadecynoic acid, Deuterium gas (D₂), Wilkinson's catalyst (RhCl(PPh₃)₃), organic solvent (e.g., ethyl acetate), Celite.

  • Procedure:

    • Dissolve 11-hexadecynoic acid in ethyl acetate (B1210297) in a high-pressure reaction vessel.

    • Add Wilkinson's catalyst to the solution.

    • Purge the vessel with nitrogen gas and then introduce deuterium gas to the desired pressure.

    • Heat the reaction mixture and stir until the reaction is complete, monitoring by a suitable technique such as NMR or GC-MS.

    • Cool the reaction mixture, vent the excess deuterium gas, and filter the solution through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude deuterated palmitic acid.

    • Purify the product using a suitable method, such as recrystallization or chromatography, to yield high-purity deuterated palmitic acid.

Esterification of Paliperidone with Deuterated Palmitic Acid

The final step involves the esterification of paliperidone with the synthesized deuterated palmitic acid. This can be accomplished using standard esterification methods, such as the Fischer esterification or by activating the carboxylic acid.

Experimental Protocol: Esterification of Paliperidone

  • Materials: Paliperidone, deuterated palmitic acid, dicyclohexylcarbodiimide (B1669883) (DCC), 4-dimethylaminopyridine (B28879) (DMAP), dichloromethane (B109758) (DCM), triethylamine (B128534) (TEA).

  • Procedure:

    • Dissolve paliperidone and deuterated palmitic acid in anhydrous dichloromethane.

    • Add DMAP and triethylamine to the solution and cool the mixture in an ice bath.

    • Slowly add a solution of DCC in dichloromethane to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude deuterium-labeled paliperidone palmitate.

    • Purify the product by column chromatography on silica (B1680970) gel to yield the final product.

Diagram: Synthesis of Deuterium-Labeled Paliperidone Palmitate

G Paliperidone Paliperidone DCC_DMAP DCC, DMAP, TEA DCM Paliperidone->DCC_DMAP DeuteratedPalmiticAcid Deuterated Palmitic Acid DeuteratedPalmiticAcid->DCC_DMAP DeuteratedPaliperidonePalmitate Deuterium-Labeled Paliperidone Palmitate DCC_DMAP->DeuteratedPaliperidonePalmitate

A schematic of the esterification reaction to form deuterium-labeled paliperidone palmitate.

Analytical Characterization

The synthesized deuterium-labeled paliperidone palmitate must be thoroughly characterized to confirm its identity, purity, and the extent of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound. The absence or reduction in the intensity of specific proton signals in the ¹H NMR spectrum, corresponding to the sites of deuteration, provides direct evidence of successful labeling.[2][3] ²H NMR can also be employed for direct detection and quantification of the deuterium labels.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight of the deuterated compound and assessing the isotopic purity. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. The mass spectrum will show a characteristic shift in the molecular ion peak corresponding to the number of deuterium atoms incorporated.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantitative analysis of paliperidone and its deuterated analogues in biological matrices.[4][5] A validated LC-MS/MS method is crucial for pharmacokinetic studies.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation (Solid Phase Extraction - SPE): [4]

    • Spike plasma samples with a known concentration of an internal standard (e.g., paliperidone-d4).[4]

    • Condition a C8 SPE cartridge with methanol (B129727) and then water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with a low-organic solvent mixture to remove interferences.

    • Elute the analyte and internal standard with methanol.

    • Evaporate the eluent to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions: [4]

    • Column: C18 reverse-phase column (e.g., Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm).[4]

    • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate).[4]

    • Flow Rate: 1.0 mL/minute.[4]

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions: [4]

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Paliperidone: Precursor ion (m/z) 427.2 → Product ion (m/z) 207.2.[4]

      • Deuterated Paliperidone (e.g., d4): Precursor ion (m/z) 431.2 → Product ion (m/z) 211.2.[4]

Table 1: LC-MS/MS Parameters for Analysis

ParameterValue
Chromatography
ColumnC18 Reverse Phase
Mobile PhaseMethanol/Ammonium Acetate
Flow Rate1.0 mL/min
Mass Spectrometry
IonizationESI Positive
DetectionMRM
Paliperidone Transition427.2 → 207.2 m/z
Deuterated Paliperidone TransitionDependent on labeling pattern (e.g., 431.2 → 211.2 m/z for d4)

Diagram: LC-MS/MS Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Reconstitute Reconstitute SPE->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Ionization & Fragmentation) LC->MS Detector Detector (Quantification) MS->Detector Data Data Analysis Detector->Data Data Acquisition

A general workflow for the quantification of paliperidone using LC-MS/MS.

Pharmacokinetic and Pharmacodynamic Studies

Deuterium labeling can significantly impact the pharmacokinetic profile of paliperidone palmitate. The primary application in this context is to investigate the effects of altered metabolism on drug exposure and duration of action.

Pharmacokinetic Parameters

Pharmacokinetic studies in animal models and eventually in humans are necessary to quantify the changes in key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).

Table 2: Comparative Pharmacokinetic Parameters (Hypothetical Data Based on Analogous Compounds)

ParameterUnlabeled Paliperidone PalmitateDeuterium-Labeled Paliperidone Palmitate (Estimated)
Cmax (ng/mL) 20 - 4025 - 50
Tmax (days) 1313 - 15
AUC (ng·h/mL) 15000 - 2500018000 - 35000
Half-life (t½) (days) ~30-50~35-60

Note: The data for deuterium-labeled paliperidone palmitate is hypothetical and estimated based on the known effects of deuteration on the pharmacokinetics of other antipsychotic drugs. Actual values would need to be determined experimentally.

Receptor Binding Affinity

Paliperidone's therapeutic effects are primarily mediated through its antagonist activity at dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂A receptors.[6] It is crucial to determine if deuterium labeling alters the binding affinity of paliperidone to these and other relevant receptors. In vitro receptor binding assays are employed for this purpose.

Experimental Protocol: Receptor Binding Assay

  • Materials: Cell membranes expressing the target receptor (e.g., human D₂ or 5-HT₂A), radiolabeled ligand (e.g., [³H]spiperone for D₂ receptors, [³H]ketanserin for 5-HT₂A receptors), unlabeled paliperidone, and deuterium-labeled paliperidone palmitate (hydrolyzed to deuterated paliperidone).

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (paliperidone or deuterated paliperidone).

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Analyze the data to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Table 3: Comparative Receptor Binding Affinities (Ki, nM) (Expected)

ReceptorUnlabeled PaliperidoneDeuterium-Labeled Paliperidone (Expected)
Dopamine D₂ 0.3 - 1.50.3 - 1.5
Serotonin 5-HT₂A 3.5 - 5.03.5 - 5.0
α₁-Adrenergic 5 - 105 - 10
α₂-Adrenergic 8 - 158 - 15
Histamine H₁ 10 - 2010 - 20

Note: Deuteration is not expected to significantly alter receptor binding affinity as it is primarily a steric and electronic interaction, which is minimally affected by the isotopic substitution.

Signaling Pathways

Paliperidone's mechanism of action involves the modulation of dopaminergic and serotonergic signaling pathways.

Dopamine D₂ Receptor Signaling

Paliperidone acts as an antagonist at D₂ receptors, which are G-protein coupled receptors (GPCRs) linked to Gi/o proteins. Antagonism of these receptors in the mesolimbic pathway is thought to be responsible for its antipsychotic effects.

Diagram: Paliperidone Action on Dopamine D₂ Receptor Signaling

G Paliperidone Paliperidone D2R Dopamine D₂ Receptor Paliperidone->D2R Antagonism Dopamine Dopamine Dopamine->D2R Agonism Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Gene Transcription) PKA->Downstream

Paliperidone antagonizes the dopamine D₂ receptor, preventing dopamine-mediated inhibition of adenylyl cyclase.
Serotonin 5-HT₂A Receptor Signaling

Paliperidone is also an antagonist at 5-HT₂A receptors, which are GPCRs coupled to Gq/11 proteins. This action is believed to contribute to its efficacy against the negative symptoms of schizophrenia and to a lower incidence of extrapyramidal side effects.

Diagram: Paliperidone Action on Serotonin 5-HT₂A Receptor Signaling

G Paliperidone Paliperidone HT2AR 5-HT₂A Receptor Paliperidone->HT2AR Antagonism Serotonin Serotonin (5-HT) Serotonin->HT2AR Agonism Gq Gq Protein HT2AR->Gq PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC

Paliperidone antagonizes the serotonin 5-HT₂A receptor, blocking serotonin-induced activation of the phospholipase C pathway.

Conclusion

Deuterium-labeled paliperidone palmitate is a powerful tool for researchers in drug development and neuroscience. Its synthesis, while requiring specialized techniques for deuterium incorporation, follows established chemical principles. The altered pharmacokinetic profile resulting from deuteration offers a valuable avenue for investigating the metabolism and duration of action of paliperidone. The analytical methods and experimental protocols outlined in this guide provide a solid foundation for researchers to utilize this compound in their studies. The ability to modulate the metabolic fate of paliperidone through deuterium labeling opens up new possibilities for optimizing its therapeutic properties and for gaining a deeper understanding of its pharmacology.

References

A Technical Guide to Paliperidone Palmitate-d4 (CAS: 1794685-21-4) for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Paliperidone (B428) Palmitate-d4 is the deuterated form of Paliperidone Palmitate, a long-acting injectable atypical antipsychotic used in the treatment of schizophrenia.[1][2] As a stable isotope-labeled (SIL) compound, Paliperidone Palmitate-d4 serves as an ideal internal standard for the quantitative analysis of paliperidone and its prodrug, paliperidone palmitate, in biological matrices.[3][4] Its near-identical physicochemical properties to the unlabeled analyte ensure it effectively mimics the behavior of the analyte during sample extraction, chromatographic separation, and mass spectrometric detection, thereby correcting for variability and improving the accuracy and precision of bioanalytical methods.[3] This technical guide provides an in-depth overview of its properties, applications, and the experimental protocols for its use in research and drug development.

Chemical and Physical Properties

This compound is distinguished by the incorporation of four deuterium (B1214612) atoms.[5][6] This isotopic substitution results in a higher molecular weight compared to the parent compound, which is essential for its differentiation in mass spectrometry, without significantly altering its chemical behavior.

PropertyDataReference(s)
CAS Number 1794685-21-4[5]
Molecular Formula C₃₉H₅₃D₄FN₄O₄[5][6]
Molecular Weight 668.92 g/mol [5][7]
Accurate Mass 668.4615[6][8]
Synonyms 9-Hydroxyrisperidone Palmitate-d4; Invega Sustenna-d4[5][8]
Chemical Name [2-methyl-4-oxo-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] hexadecanoate[6][8]
Unlabeled CAS Number 199739-10-1[6][8]

Application in Quantitative Bioanalysis

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[4][9] LC-MS/MS is a highly sensitive and selective technique crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving paliperidone.[9]

The use of a stable isotope-labeled internal standard like Paliperidone-d4 is considered the gold standard in bioanalysis.[3] It is added at a known concentration to all samples (including calibration standards and quality controls) at the beginning of the sample preparation process.[3] Because it co-elutes with the unlabeled analyte and is affected similarly by matrix effects (suppression or enhancement of ionization), it provides a reliable reference signal.[3] The ratio of the analyte's peak area to the internal standard's peak area is used for quantification, which corrects for analyte loss during sample processing and variations in instrument response.[3][4]

Metabolic Pathway

Paliperidone palmitate is a prodrug that is administered via intramuscular injection.[10] Due to its low water solubility, it dissolves slowly and is then hydrolyzed by esterases into its active moiety, paliperidone.[2][11] Paliperidone is the major active metabolite of risperidone (B510) and is primarily responsible for the therapeutic effect.[2][9] Unlike risperidone, paliperidone undergoes limited hepatic metabolism and is mainly excreted unchanged by the kidneys.[10][12]

cluster_0 In Vivo Hydrolysis This compound This compound Paliperidone-d4 Paliperidone-d4 This compound->Paliperidone-d4 Esterase Hydrolysis cluster_workflow Bioanalytical Workflow Sample Plasma Sample Spike Spike with Paliperidone-d4 (IS) Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Analysis LC-MS/MS Analysis SPE->Analysis Data Data Processing (Analyte/IS Ratio) Analysis->Data Result Final Concentration Data->Result cluster_logic Logic of Internal Standard Correction raw_signal Raw Signal (Variable) ratio Calculate Ratio (Analyte Signal / IS Signal) raw_signal->ratio Analyte is_signal Internal Standard (IS) Signal (Constant Amount, Experiences Same Variability) is_signal->ratio IS corrected_signal Corrected Signal (Normalized & Accurate) ratio->corrected_signal

References

An In-depth Technical Guide to the Mechanism of Action of Paliperidone Palmitate and the Potential Impact of Deuteration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paliperidone (B428) palmitate, a long-acting injectable atypical antipsychotic, is a mainstay in the management of schizophrenia. Its therapeutic efficacy is primarily attributed to its unique receptor binding profile, centered on the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. This technical guide provides a comprehensive overview of the mechanism of action of paliperidone palmitate, including its pharmacodynamics, pharmacokinetics, and the associated signaling pathways. Furthermore, this document explores the potential impact of deuteration on the pharmacology of paliperidone palmitate, presenting a theoretical framework for a deuterated analog, Paliperidone Palmitate-d4. Quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Introduction to Paliperidone Palmitate

Paliperidone is the active metabolite of risperidone (B510) and functions as a benzisoxazole derivative. The palmitate ester form allows for its formulation as a long-acting injectable (LAI) suspension, providing sustained plasma concentrations of paliperidone over an extended period. This delivery method addresses the challenge of medication non-adherence often observed in patients with schizophrenia. Upon intramuscular administration, the paliperidone palmitate nanocrystals dissolve slowly and are hydrolyzed to paliperidone, which is then absorbed into the systemic circulation.[1]

Core Mechanism of Action: Receptor Binding Profile

The therapeutic effects of paliperidone are mediated through its interaction with various neurotransmitter receptors in the central nervous system.[2][3][4][5] The primary mechanism involves the potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2][3] Paliperidone also exhibits antagonistic activity at α1 and α2 adrenergic receptors and H1 histaminergic receptors, which may contribute to some of its side effects.[2][3] Notably, it has no significant affinity for cholinergic muscarinic or β1- and β2-adrenergic receptors.[6]

Quantitative Receptor Binding Affinity

The binding affinities of paliperidone for various receptors have been characterized using in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a higher affinity.

Receptor SubtypePaliperidone Ki (nM)Reference
Dopamine D22.8 - 6.6[6]
Serotonin 5-HT2A0.22 - 1.21[6]
Serotonin 5-HT7High Affinity[7]
Adrenergic α11.3 - 11[6]
Adrenergic α2High Affinity[7]
Histamine H13.4 - 34[6]

Signaling Pathways

Dopamine D2 Receptor Antagonism

Paliperidone's antagonism of D2 receptors in the mesolimbic pathway is believed to be responsible for its efficacy in treating the positive symptoms of schizophrenia, such as hallucinations and delusions. In the nigrostriatal pathway, D2 receptor blockade is associated with the risk of extrapyramidal symptoms (EPS).

D2_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Gene Gene Expression DARPP32->Gene Paliperidone Paliperidone Paliperidone->D2R Blocks

Paliperidone's antagonism of the D2 receptor signaling pathway.
Serotonin 5-HT2A Receptor Antagonism

The antagonism of 5-HT2A receptors in the mesocortical pathway is thought to contribute to the efficacy of atypical antipsychotics against the negative and cognitive symptoms of schizophrenia. Furthermore, 5-HT2A receptor blockade may mitigate the extrapyramidal side effects caused by D2 receptor antagonism.

HT2A_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates PLC Phospholipase C HT2AR->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Downstream Downstream Effects Ca->Downstream PKC->Downstream Paliperidone Paliperidone Paliperidone->HT2AR Blocks

Paliperidone's antagonism of the 5-HT2A receptor signaling pathway.

Pharmacokinetics of Paliperidone Palmitate

Paliperidone palmitate is formulated as a long-acting injectable, with one-month (Invega Sustenna®) and three-month (Invega Trinza®) formulations available. The pharmacokinetic profiles of these formulations are characterized by a slow absorption rate, which results in a long apparent half-life.

Quantitative Pharmacokinetic Parameters
FormulationDose (mg)Cmax (ng/mL)Tmax (days)Half-life (days)Reference
Invega Sustenna® 39-234Dose-proportional1325-49[2]
Invega Trinza® 273-819Dose-proportional30-3384-139[3][4]

The Concept of Deuteration: this compound

Deuterium (B1214612) (²H or D) is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium in a drug molecule can alter its metabolic profile due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This can lead to a slower rate of metabolism, a longer half-life, and potentially a more favorable side-effect profile.

While there is no publicly available information on a therapeutic "this compound," a deuterated internal standard, 2,4-Difluorobenzoyl Paliperidone-d4, is used in quantitative analysis.[8] A hypothetical therapeutic this compound would involve the strategic replacement of four hydrogen atoms with deuterium at sites susceptible to metabolic oxidation.

Theoretical Impact of Deuteration on Paliperidone Palmitate

Based on the principles of deuterated drugs, a hypothetical this compound would be expected to exhibit:

  • Reduced Metabolism: Paliperidone undergoes some hepatic metabolism, although to a lesser extent than its parent compound, risperidone. Deuteration at metabolically active sites could further slow this process.

  • Increased Half-life: A slower rate of metabolism would likely lead to a longer elimination half-life, potentially allowing for even less frequent dosing intervals.

  • Altered Metabolite Profile: Deuteration could potentially reduce the formation of certain metabolites, which might alter the drug's long-term safety and tolerability profile.

  • Unchanged Pharmacodynamics: The core pharmacodynamic properties, including receptor binding affinities, are generally not significantly altered by deuteration.

Deuteration_Concept Paliperidone Paliperidone Palmitate (C-H bonds) Metabolism Metabolic Enzymes (e.g., CYP450) Paliperidone->Metabolism Metabolized Metabolites Metabolites Metabolism->Metabolites Slower_Metabolism Slower Metabolism Metabolism->Slower_Metabolism Elimination Elimination Metabolites->Elimination Paliperidone_d4 This compound (C-D bonds) Paliperidone_d4->Metabolism Slower Metabolism Longer_HL Longer Half-Life Slower_Metabolism->Longer_HL

Theoretical impact of deuteration on the metabolism of paliperidone palmitate.

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a compound to a specific receptor.

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes (e.g., from cell lines or brain tissue) start->prep incubate Incubate Membranes with Radioligand and varying concentrations of Test Compound (Paliperidone) prep->incubate separate Separate Bound and Free Radioligand (e.g., via filtration) incubate->separate quantify Quantify Radioactivity of Bound Ligand separate->quantify analyze Data Analysis (Calculate IC50 and Ki values) quantify->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.

Methodology:

  • Receptor Preparation: Cell membranes expressing the target receptor (e.g., human D2 or 5-HT2A receptors) are prepared from cultured cells or brain tissue homogenates.

  • Incubation: A fixed concentration of a specific radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (paliperidone).

  • Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[9]

In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for assessing the pharmacokinetic profile of a long-acting injectable formulation in a preclinical model.[10]

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Dosing: A single intramuscular injection of the paliperidone palmitate formulation is administered, typically into the gluteal or deltoid muscle.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and then at regular intervals for several weeks) via an appropriate route (e.g., tail vein or jugular vein cannula).

  • Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

  • Bioanalysis: The concentration of paliperidone in the plasma samples is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and half-life, using non-compartmental or compartmental analysis.

Conclusion

Paliperidone palmitate's therapeutic efficacy in schizophrenia is well-established and is rooted in its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. The long-acting injectable formulations provide a crucial advantage in ensuring treatment adherence. The concept of deuteration offers a potential avenue for further optimizing the pharmacokinetic profile of paliperidone, potentially leading to improved dosing regimens and a more favorable side-effect profile. While a therapeutic "this compound" is not currently a clinical entity, the principles of its design and its expected pharmacological properties provide a valuable framework for future drug development efforts in the field of antipsychotics. This guide has provided a detailed technical overview of these aspects to support ongoing research and development in this critical area of medicine.

References

A Technical Guide to Paliperidone Palmitate-d4 for Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paliperidone (B428) palmitate, the long-acting injectable prodrug of paliperidone, is an atypical antipsychotic widely used in the management of schizophrenia. The deuteration of pharmaceuticals, a strategic modification wherein hydrogen atoms are replaced by their stable isotope deuterium, has emerged as a valuable tool in drug development to potentially enhance pharmacokinetic profiles, alter metabolic pathways, and improve therapeutic indices. This technical guide focuses on Paliperidone Palmitate-d4, the deuterated analog of paliperidone palmitate, and its role in preclinical development studies. While extensively utilized as an internal standard in bioanalytical assays due to its mass shift, this guide also explores its potential as a therapeutic agent, providing a framework for its preclinical evaluation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental for formulation development and preclinical assessment. The properties of paliperidone palmitate and its deuterated analog are summarized below.

PropertyPaliperidone PalmitateThis compound
Chemical Name [3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] hexadecanoate[2-methyl-4-oxo-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] hexadecanoate
Molecular Formula C₃₉H₅₇FN₄O₄C₃₉H₅₃D₄FN₄O₄
Molecular Weight 664.89 g/mol 668.92 g/mol
CAS Number 199739-10-11794685-21-4

Mechanism of Action: Signaling Pathways

Paliperidone, the active metabolite of paliperidone palmitate, exerts its antipsychotic effects primarily through a combination of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonism.[1] The proposed mechanism involves the modulation of dopaminergic and serotonergic neurotransmission in key brain circuits implicated in the pathophysiology of schizophrenia.

The following diagram illustrates the principal signaling pathway of paliperidone.

Paliperidone_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_v Dopamine D2R D2 Receptor Dopamine_v->D2R Binds Serotonin_v Serotonin HT2AR 5-HT2A Receptor Serotonin_v->HT2AR Binds AC Adenylyl Cyclase D2R->AC Inhibits PLC Phospholipase C HT2AR->PLC Activates cAMP ↓ cAMP AC->cAMP Response Modulation of Neuronal Excitability cAMP->Response IP3_DAG ↑ IP3/DAG PLC->IP3_DAG IP3_DAG->Response Paliperidone Paliperidone Paliperidone->D2R Antagonizes Paliperidone->HT2AR Antagonizes

Paliperidone's antagonistic action on D2 and 5-HT2A receptors.

Preclinical Development Workflow

The preclinical development of a deuterated compound like this compound follows a structured workflow to assess its viability as a therapeutic candidate. This process involves a series of in vitro and in vivo studies to establish its pharmacokinetic profile, efficacy, and safety.

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_analytics Bioanalytical Method Development Receptor_Binding Receptor Binding Assays (D2, 5-HT2A) Metabolic_Stability Metabolic Stability Assays (Microsomes, Hepatocytes) Receptor_Binding->Metabolic_Stability Cytotoxicity Cytotoxicity Assays Metabolic_Stability->Cytotoxicity PK_Studies Pharmacokinetic Studies (Rodents) Cytotoxicity->PK_Studies Efficacy_Models Efficacy Models (e.g., Amphetamine-induced Hyperlocomotion) PK_Studies->Efficacy_Models Tox_Studies Preliminary Toxicology Efficacy_Models->Tox_Studies Method_Dev LC-MS/MS Method Development & Validation Method_Dev->PK_Studies Start Compound Synthesis (this compound) Start->Receptor_Binding Start->Method_Dev

A typical preclinical development workflow for a novel antipsychotic.

Quantitative Data Summary

Direct comparative preclinical studies evaluating this compound as a therapeutic agent against its non-deuterated counterpart are not extensively available in the public domain. The primary application of this compound has been as an internal standard in bioanalytical methods. However, deuteration can potentially alter the pharmacokinetic profile of a drug. The following table provides a hypothetical illustration of the type of comparative data that would be generated in preclinical pharmacokinetic studies.

Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results.

ParameterPaliperidone PalmitateThis compoundFold Change
Cmax (ng/mL) 150 ± 25175 ± 301.17
Tmax (h) 24 ± 428 ± 51.17
AUC₀₋t (ng*h/mL) 3500 ± 5004500 ± 6001.29
t₁/₂ (h) 48 ± 860 ± 101.25
CL/F (L/h/kg) 0.05 ± 0.010.04 ± 0.0080.80

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are representative protocols for key experiments in the preclinical development of an antipsychotic agent like this compound.

Bioanalytical Method for Quantification in Plasma using LC-MS/MS

This protocol outlines the quantification of paliperidone in plasma samples using Paliperidone-d4 as an internal standard.[2][3]

a. Sample Preparation (Solid-Phase Extraction - SPE) [4]

  • Spiking: To 500 µL of plasma, add a known concentration of Paliperidone-d4 internal standard solution.

  • Pre-treatment: Vortex the plasma sample for 30 seconds.

  • SPE Cartridge Conditioning: Condition a C8 SPE cartridge sequentially with 1 mL of methanol (B129727) and 1 mL of deionized water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute paliperidone and Paliperidone-d4 with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

b. LC-MS/MS Conditions [3]

  • HPLC System: Standard High-Performance Liquid Chromatography system.

  • Column: Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm or equivalent.

  • Mobile Phase: Methanol: 10 mM Ammonium Acetate Solution (70:30 v/v).

  • Flow Rate: 1.0 mL/minute.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Paliperidone: 427.2 -> 207.2 m/z

    • Paliperidone-d4: 431.2 -> 211.2 m/z

In Vitro Receptor Binding Affinity Assay

This protocol is a general guideline for determining the binding affinity (Ki) of a test compound to dopamine D2 and serotonin 5-HT2A receptors.[1]

  • Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing human D2 or 5-HT2A receptors.

  • Radioligand: Use a suitable radioligand, for example, [³H]-Spiperone for D2 receptors and [³H]-Ketanserin for 5-HT2A receptors.

  • Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of the test compound (this compound) in a suitable buffer.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Amphetamine-Induced Hyperlocomotion Model

This is a widely used preclinical model to assess the potential antipsychotic efficacy of a compound.[5][6]

  • Animals: Use male Sprague-Dawley rats or Swiss Webster mice.

  • Acclimation: Acclimate the animals to the testing environment (e.g., open-field arenas) for a defined period.

  • Drug Administration: Administer the test compound (this compound) or vehicle via the intended clinical route (e.g., intramuscularly) at various doses.

  • Amphetamine Challenge: After a predetermined pretreatment time, administer d-amphetamine (e.g., 1-2 mg/kg, i.p.) to induce hyperlocomotion.

  • Locomotor Activity Measurement: Immediately after the amphetamine challenge, place the animals in the open-field arenas and record their locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60-90 minutes) using an automated activity monitoring system.

  • Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle-treated control group to determine if the test compound can attenuate amphetamine-induced hyperlocomotion.

Conclusion

This compound is a valuable tool in the preclinical development of antipsychotics, primarily serving as an essential internal standard for accurate bioanalysis. The principles of deuteration suggest that it may also possess a modified pharmacokinetic profile compared to its non-deuterated counterpart, potentially offering therapeutic advantages. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the preclinical evaluation of this compound, from initial in vitro characterization to in vivo efficacy and safety assessment. Further head-to-head preclinical studies are warranted to fully elucidate the therapeutic potential of this compound as a novel antipsychotic agent.

References

The Genesis of Precision: A Technical Guide to the Discovery and History of Deuterated Paliperidone Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the development and application of deuterated paliperidone (B428) standards. As the primary active metabolite of risperidone (B510), paliperidone's accurate quantification is critical in clinical and research settings.[1] The advent of stable isotope-labeled internal standards, particularly deuterated analogs like paliperidone-d4 (B47709), has marked a significant advancement in the bioanalysis of this atypical antipsychotic.[2] This guide delves into the historical context of deuterated standards, the scientific rationale for their use, detailed experimental protocols for their application, and the intricate signaling pathways of paliperidone.

A Historical Perspective: The Rise of Deuterated Standards

The use of deuterated compounds in pharmaceutical research is a strategic application of the kinetic isotope effect.[1] Replacing hydrogen with its heavier, stable isotope deuterium, which contains an additional neutron, results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1] This subtle yet significant alteration can decrease the rate of metabolism for molecules where C-H bond cleavage is a rate-determining step, a concept that has been explored since the 1970s.[1][3]

While the primary application of deuteration in drug development has been to improve pharmacokinetic profiles, its role in bioanalysis as internal standards has been equally transformative.[4][5] Stable isotope-labeled internal standards (SIL-IS) are now considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[5] They co-elute with the analyte of interest and exhibit nearly identical ionization efficiency and extraction recovery, effectively compensating for variations in sample preparation and instrument response.[] This leads to enhanced accuracy and precision in pharmacokinetic and therapeutic drug monitoring studies.[4][7] The development of deuterated antipsychotic standards, including for paliperidone, has been a crucial step in ensuring the reliability of bioanalytical data for this class of drugs.[7]

Physicochemical and Analytical Data

The use of deuterated paliperidone, most commonly paliperidone-d4, as an internal standard is predicated on its mass difference from the parent compound, which allows for their distinct detection by a mass spectrometer.

CompoundPrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Polarity
Paliperidone427.2207.2Positive
Paliperidone-d4431.2211.2Positive

Experimental Protocols

The following protocols outline the typical methodologies for the synthesis of paliperidone (as a basis for its deuterated analog) and its quantification in biological matrices using a deuterated internal standard.

Synthesis of Paliperidone

The synthesis of paliperidone provides a foundational understanding for the probable synthesis of its deuterated analogs. A common route involves the N-alkylation of 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]-pyrimidin-4-one with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.[8][9][10]

Materials:

  • 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]-pyrimidin-4-one (CMHTP) or its salt

  • 6-fluoro-3-piperidino-1,2-benzisoxazol (FBIP) or its salt

  • Organic solvent (e.g., methanol)

  • Inorganic or organic base (e.g., triethylamine)

  • Water

Procedure:

  • Combine CMHTP or its salt and FBIP or its salt in an organic solvent in the presence of water.

  • Adjust the pH of the reaction medium to between 6 and 14 using a suitable base.

  • The reaction mixture is typically stirred for a prolonged period (e.g., 16 hours) to facilitate the alkylation reaction.

  • Upon completion, the product, paliperidone, is isolated and purified, often through crystallization.

To synthesize paliperidone-d4, a deuterated precursor, likely a deuterated version of the chloroethyl side chain of CMHTP, would be utilized in a similar synthetic scheme.

Quantification of Paliperidone in Human Plasma using LC-MS/MS

This protocol details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of paliperidone in human plasma, employing paliperidone-d4 as an internal standard.

Sample Preparation (Solid Phase Extraction - SPE):

  • To 500 µL of human plasma, add a known concentration of paliperidone-d4 internal standard solution.

  • Vortex the sample for 30 seconds.

  • Condition a C8 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Chromatographic Conditions:

  • HPLC System: Standard High-Performance Liquid Chromatography system.

  • Column: C18 reverse-phase column (e.g., Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm).

  • Mobile Phase: Methanol: 10 mM Ammonium Acetate Solution (70:30 v/v).

  • Flow Rate: 1.0 mL/minute.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

Mass Spectrometric Conditions:

  • Mass Spectrometer: Tandem Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Signaling Pathways of Paliperidone

Paliperidone's therapeutic effects are primarily mediated through its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][11] Understanding these pathways is crucial for comprehending its mechanism of action and potential side effects.

Dopamine D2 Receptor Signaling

Paliperidone blocks dopamine D2 receptors, which are G-protein coupled receptors (GPCRs). In individuals with schizophrenia, hyperactivity of the mesolimbic dopamine pathway is associated with positive symptoms. By antagonizing D2 receptors, paliperidone modulates downstream signaling cascades, including the Akt/GSK3β pathway.[12]

D2_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates betaArrestin β-Arrestin 2 D2R->betaArrestin Recruits PP2A PP2A betaArrestin->PP2A Activates Akt_p Akt (active) PP2A->Akt_p Dephosphorylates Akt Akt (inactive) GSK3 GSK3β (active) Akt_p->GSK3 Phosphorylates (Inactivates) CellularResponse Modulation of Cellular Response Akt_p->CellularResponse Impacts GSK3_p GSK3β (inactive) GSK3->CellularResponse Impacts Paliperidone Paliperidone Paliperidone->D2R Blocks

Paliperidone's antagonism of the D2 receptor signaling pathway.
Serotonin 5-HT2A Receptor Signaling

Paliperidone also exhibits high affinity for serotonin 5-HT2A receptors.[11] Antagonism of these receptors in the prefrontal cortex is thought to contribute to the alleviation of negative symptoms and a lower incidence of extrapyramidal side effects compared to typical antipsychotics. The 5-HT2A receptor is also a GPCR that primarily signals through the Gq/G11 pathway.[13]

HT2A_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin Serotonin (5-HT) HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates Gq Gq protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates CellularResponse Modulation of Neuronal Excitability Ca_release->CellularResponse PKC->CellularResponse Paliperidone Paliperidone Paliperidone->HT2AR Blocks

Paliperidone's antagonism of the 5-HT2A receptor signaling pathway.
Experimental Workflow for Bioanalysis

The overall workflow for the bioanalysis of paliperidone using a deuterated internal standard is a multi-step process designed to ensure accuracy and reproducibility.

Bioanalysis_Workflow SampleCollection 1. Plasma Sample Collection Spiking 2. Spiking with Paliperidone-d4 (IS) SampleCollection->Spiking Extraction 3. Solid Phase Extraction (SPE) Spiking->Extraction Evaporation 4. Evaporation and Reconstitution Extraction->Evaporation LC_Injection 5. LC-MS/MS Injection Evaporation->LC_Injection DataAcquisition 6. Data Acquisition (MRM) LC_Injection->DataAcquisition Quantification 7. Quantification (Analyte/IS Ratio) DataAcquisition->Quantification Report 8. Final Report Quantification->Report

Workflow for the quantitative analysis of paliperidone.

Conclusion

The development and application of deuterated paliperidone standards represent a cornerstone of modern bioanalytical chemistry, enabling precise and reliable quantification essential for both clinical management and drug development. The historical evolution from structural analogs to stable isotope-labeled internal standards underscores the continuous drive for greater accuracy in analytical methodologies. The detailed protocols and an understanding of paliperidone's signaling pathways provide researchers with the necessary tools and knowledge to confidently utilize these standards in their work. As pharmaceutical science continues to advance, the principles of isotope dilution mass spectrometry, exemplified by the use of deuterated paliperidone, will undoubtedly remain a critical component of quantitative bioanalysis.

References

Methodological & Application

Application Note: Quantitative Determination of Paliperidone in Human Plasma using Paliperidone Palmitate-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of paliperidone (B428) in biological matrices.

Introduction:

Paliperidone is an atypical antipsychotic agent utilized in the management of schizophrenia and schizoaffective disorder.[1] It is the primary active metabolite of risperidone. Accurate and precise quantification of paliperidone in biological samples such as human plasma is essential for pharmacokinetic studies, therapeutic drug monitoring (TDM), and clinical trials.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for this purpose.

The use of a stable isotope-labeled internal standard (IS) is crucial for robust and reliable bioanalytical methods. Paliperidone-d4, a deuterated analog of paliperidone, is an ideal internal standard as it shares near-identical physicochemical properties with the analyte. This ensures similar behavior during sample extraction and chromatographic separation, and it experiences the same matrix effects, thus effectively compensating for variations in sample preparation and instrument response.[1] This application note provides a detailed protocol for the quantification of paliperidone in human plasma using Paliperidone-d4 as the internal standard with LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • Paliperidone reference standard

  • Paliperidone-d4 internal standard

  • Methanol (B129727) (HPLC grade)[1]

  • Ammonium acetate[1]

  • Human plasma (K2EDTA)[1]

  • Solid Phase Extraction (SPE) cartridges (e.g., C8)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)[3]

  • Acetonitrile (for protein precipitation, if used as an alternative to SPE)[3]

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system[1]

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[4]

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of paliperidone and Paliperidone-d4 in methanol.[1]

  • Working Solutions: Prepare working solutions by diluting the stock solutions with an appropriate solvent, such as the mobile phase or a methanol/water mixture.[1]

  • Calibration Standards and QC Samples: Spike appropriate volumes of the working solutions into blank human plasma to prepare a series of calibration standards and quality control samples at different concentration levels.

Sample Preparation (Solid Phase Extraction - SPE)

Solid phase extraction is a commonly employed technique for the extraction of paliperidone and its internal standard from plasma, which ensures a clean sample for LC-MS/MS analysis.[5]

  • Spiking: To 500 µL of plasma sample, add a known amount of the Paliperidone-d4 internal standard solution.

  • Pre-treatment: Vortex the plasma sample for 30 seconds.

  • SPE Cartridge Conditioning: Condition a C8 SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove potential interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.

Data Presentation

Chromatographic and Mass Spectrometric Conditions
ParameterCondition
HPLC Column Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm[5]
Mobile Phase Methanol: Ammonium acetate (B1210297) solution (70:30 v/v)[5]
Flow Rate 1.0 mL/minute (with 1:1 post-column split)[5]
Column Temperature 35°C[6]
Injection Volume 5-10 µL
Total Run Time Approximately 2.8 minutes[1][5]
Retention Time Paliperidone: ~1.9 minutes[1][5]
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

The selection of appropriate precursor and product ions is critical for the specificity and sensitivity of the MRM assay. The protonated molecules [M+H]⁺ for both paliperidone and Paliperidone-d4 are chosen as the precursor ions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Paliperidone427.2207.2Positive[5]
Paliperidone-d4431.2211.2Positive[5]
Method Validation Parameters

The following table summarizes the quantitative performance of a validated LC-MS/MS method for paliperidone in human plasma.

ParameterResult
Linearity Range 0.200 - 55.115 ng/mL[5][7]
Correlation Coefficient (r²) ≥ 0.99[5][7]
Lower Limit of Quantification (LLOQ) 0.200 ng/mL[5]
Accuracy 94.2% - 101.4%[5][7]
Precision (Within-run and Between-run) Within 101.5%[5][7]
Extraction Recovery > 99% for both paliperidone and Paliperidone-d4[5][7]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Human Plasma Sample (500 µL) add_is Spike with Paliperidone-d4 (IS) plasma_sample->add_is vortex Vortex (30s) add_is->vortex spe Solid Phase Extraction (SPE) vortex->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation Inject Sample ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Paliperidone calibration_curve->quantification

Caption: Experimental workflow for the quantification of paliperidone in human plasma.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_output Result paliperidone Paliperidone sample_prep Sample Preparation (Extraction Variability) paliperidone->sample_prep paliperidone_d4 Paliperidone-d4 (IS) paliperidone_d4->sample_prep accurate_quant Accurate & Precise Quantification paliperidone_d4->accurate_quant Compensates for Variability instrument_response Instrument Response (Ionization Variation) sample_prep->instrument_response instrument_response->accurate_quant

Caption: Role of Paliperidone-d4 as an internal standard.

Conclusion

The described LC-MS/MS method utilizing Paliperidone-d4 as a stable isotope-labeled internal standard provides a robust, sensitive, and selective protocol for the quantitative determination of paliperidone in biological matrices like human plasma.[1] The use of Paliperidone-d4 ensures high accuracy and precision by correcting for variability during sample preparation and instrumental analysis. This method is well-suited for applications in clinical research and therapeutic drug monitoring.[1]

References

Application Notes and Protocols for the Quantitative Analysis of Paliperidone Using Paliperidone-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paliperidone (B428), the primary active metabolite of risperidone, is an atypical antipsychotic medication used in the treatment of schizophrenia and schizoaffective disorder.[1][2] Accurate and precise quantification of paliperidone in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[3] This document provides detailed application notes and protocols for the quantitative analysis of paliperidone in human plasma using a stable isotope-labeled internal standard, paliperidone-d4 (B47709), by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like paliperidone-d4 is highly recommended to compensate for variations during sample preparation and instrumental analysis, ensuring high accuracy and precision.[1]

I. Analytical Methodologies

A robust and sensitive LC-MS/MS method has been developed and validated for the estimation of paliperidone in human plasma.[4][5] This method demonstrates good linearity over the concentration range of 0.200 ng/mL to 55.115 ng/mL.[4][5] The lower limit of quantitation (LLOQ) is established at 0.200 ng/mL.[4][5]

Chromatographic and Mass Spectrometric Conditions

Successful separation and quantification of paliperidone and its deuterated internal standard can be achieved using the following conditions.

Table 1: Chromatographic Conditions [3][4]

ParameterCondition
HPLC System High-Performance Liquid Chromatography (HPLC) system
Column Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm or equivalent
Mobile Phase Methanol (B129727): 10 mM Ammonium Acetate Solution (70:30 v/v)
Flow Rate 1.0 mL/minute
Column Temperature 40°C[3]
Injection Volume 10 µL
Run Time Approximately 2.8 minutes
Retention Time Paliperidone: ~1.9 minutes

Table 2: Mass Spectrometric Conditions [3][4]

ParameterPaliperidonePaliperidone-d4
Ionization Mode Positive Ion ModePositive Ion Mode
Precursor Ion (m/z) 427.2431.2
Product Ion (m/z) 207.2211.2
Method Validation Parameters

The described method has been validated according to regulatory guidelines, demonstrating excellent performance.

Table 3: Method Validation Summary [4][5][6]

ParameterResult
Linearity Range 0.200 - 55.115 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 0.200 ng/mL
Within-Run Precision < 101.5%
Between-Run Precision < 101.5%
Accuracy 94.2% - 101.4%
Extraction Recovery > 99% for both paliperidone and paliperidone-d4

II. Experimental Protocols

A. Stock and Working Solution Preparation
  • Stock Solutions : Prepare individual primary stock solutions of paliperidone and paliperidone-d4 in methanol at a concentration of approximately 100,000 ng/mL.[1][7] Store these solutions at 2-8°C.[7]

  • Working Solutions : Prepare working solutions by serially diluting the stock solutions with the mobile phase to create calibration curve standards and quality control (QC) samples.[1]

B. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the efficient extraction of paliperidone and its internal standard from plasma, providing a clean sample for LC-MS/MS analysis.[1][3]

  • Spiking : To 500 µL of the plasma sample, add a specific volume of the paliperidone-d4 internal standard working solution.[3]

  • Pre-treatment : Vortex the plasma sample for 30 seconds.[3]

  • SPE Cartridge Conditioning : Condition a C8 SPE cartridge.[3]

  • Loading : Load the pre-treated plasma sample onto the conditioned SPE cartridge.[3]

  • Washing : Wash the cartridge with 1 mL of 5% methanol in water to remove potential interferences.[3]

  • Elution : Elute the analyte and internal standard with 1 mL of methanol.[3]

  • Evaporation : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitution : Reconstitute the dried residue with the mobile phase before injection into the LC-MS/MS system.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample (500 µL) add_is Add Paliperidone-d4 (IS) plasma->add_is vortex Vortex (30s) add_is->vortex condition Condition SPE Cartridge vortex->condition load Load Sample condition->load wash Wash (5% Methanol) load->wash elute Elute (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Fig. 1: Solid-Phase Extraction Workflow
C. Sample Preparation: Protein Precipitation (PPT)

An alternative, simpler single-step protein precipitation method can also be employed.[8]

  • Spiking : To a volume of plasma, add the internal standard working solution.

  • Precipitation : Add acetonitrile (B52724) to the plasma sample to precipitate the proteins.[8]

  • Centrifugation : Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer : Transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution : Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase for analysis.

PPT_Workflow cluster_sample_prep Sample Preparation cluster_ppt Protein Precipitation cluster_analysis Analysis plasma Plasma Sample add_is Add Paliperidone-d4 (IS) plasma->add_is add_acn Add Acetonitrile add_is->add_acn vortex_centrifuge Vortex & Centrifuge add_acn->vortex_centrifuge transfer_supernatant Transfer Supernatant vortex_centrifuge->transfer_supernatant evaporate Evaporate to Dryness transfer_supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Fig. 2: Protein Precipitation Workflow

III. Data Analysis and Quantification

The quantification of paliperidone is performed using the peak area ratios of the analyte to the internal standard versus the known concentrations of the calibration standards. A linear regression analysis with a weighting factor of 1/concentration² is typically applied to the calibration curve.

Conclusion

The LC-MS/MS method utilizing paliperidone-d4 as an internal standard provides a robust, sensitive, and selective protocol for the quantitative determination of paliperidone in biological matrices.[3] The detailed protocols for both solid-phase extraction and protein precipitation offer flexibility depending on the laboratory's needs and sample throughput requirements. This validated method is well-suited for applications in clinical research, pharmacokinetic studies, and therapeutic drug monitoring.[1][3]

References

Application Note: A Robust and Sensitive Bioanalytical Method for the Quantification of Paliperidone in Human Plasma using LC-MS/MS with Paliperidone-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of paliperidone (B428) in biological matrices.

Introduction: Paliperidone Palmitate is a long-acting injectable atypical antipsychotic agent used in the treatment of schizophrenia and schizoaffective disorder.[1] Following administration, it is hydrolyzed to its active moiety, paliperidone, which is the primary active metabolite of risperidone. The therapeutic activity of paliperidone is believed to be mediated through a combination of dopamine (B1211576) Type 2 (D2) and serotonin (B10506) Type 2 (5HT2A) receptor antagonism.[2]

Accurate quantification of paliperidone in biological samples like plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard (IS), such as Paliperidone-d4, is the gold standard for quantitative bioanalysis.[3][4] It mimics the analyte during sample extraction and analysis, compensating for variability in matrix effects and recovery, thereby ensuring the accuracy and precision of the method.[3][4]

This application note details a validated LC-MS/MS method for the quantification of paliperidone in human plasma, utilizing Paliperidone-d4 as the internal standard and employing solid-phase extraction (SPE) for sample preparation.

Experimental Protocols

Materials and Reagents
  • Paliperidone reference standard

  • Paliperidone-d4 internal standard[5]

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)[1]

  • Ammonium (B1175870) acetate[2]

  • Formic acid[6]

  • Deionized water (Milli-Q or equivalent)[1]

  • Human plasma with K2EDTA as anticoagulant

  • Solid Phase Extraction (SPE) cartridges (e.g., C8 or polymeric reversed-phase)[7][8]

Preparation of Stock and Working Solutions
  • Paliperidone Stock Solution (100 µg/mL): Accurately weigh and dissolve approximately 2 mg of paliperidone reference standard in HPLC-grade methanol to create a stock solution with a concentration of about 100,000 ng/mL.[6]

  • Paliperidone-d4 Stock Solution (100 µg/mL): Accurately weigh and dissolve approximately 2 mg of Paliperidone-d4 in HPLC-grade methanol to achieve a concentration of about 100,000 ng/mL.[6]

  • Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by serially diluting the stock solutions with a suitable solvent mixture (e.g., Methanol:Water 50:50 v/v). The internal standard working solution should be prepared at a fixed concentration to be spiked into all samples.

Sample Preparation (Solid-Phase Extraction)

Solid-phase extraction is a preferred method for cleaning up plasma samples, as it provides high recovery and minimizes matrix interference.[8]

  • Spiking: To a 500 µL aliquot of a plasma sample (blank, standard, QC, or unknown), add a fixed volume of the Paliperidone-d4 internal standard working solution.

  • Pre-treatment: Vortex the plasma sample for 30 seconds to ensure homogeneity.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[8]

  • Equilibration: Equilibrate the cartridge with 1 mL of an appropriate buffer (e.g., ammonium acetate (B1210297) buffer).[8]

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute paliperidone and Paliperidone-d4 from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.[8]

  • Analysis: Inject an aliquot (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system.[6][8]

Instrumentation and Conditions

The analysis is performed on an HPLC system coupled to a tandem mass spectrometer.

Table 1: Chromatographic Conditions

Parameter Condition
HPLC Column Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm or equivalent C18 column[9]
Mobile Phase Methanol: Ammonium acetate solution (e.g., 70:30 v/v)[9]
Flow Rate 1.0 mL/min (with 1:1 post-column split)[6][9]
Column Oven Temp. 35°C[6]
Injection Volume 5 µL[6]

| Run Time | ~2.8 minutes[9] |

Table 2: Mass Spectrometric Conditions

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive[10]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Paliperidone) Q1: 427.2 m/z -> Q3: 207.2 m/z[9][11]
MRM Transition (Paliperidone-d4) Q1: 431.2 m/z -> Q3: 211.2 m/z[9][11]
Declustering Potential (DP) 90 V[9]
Entrance Potential (EP) 7 V[9]

| Source Temperature | 350°C (Desolvation Temperature)[12] |

Method Validation Summary

The described bioanalytical method has been validated according to regulatory guidelines. The following tables summarize the performance characteristics.

Table 3: Linearity and Sensitivity

Parameter Result
Linearity Range 0.200 ng/mL to 55.115 ng/mL[9]
Correlation Coefficient (r²) ≥ 0.99[9]

| Lower Limit of Quantitation (LLOQ) | 0.200 ng/mL[9] |

Table 4: Accuracy and Precision

QC Level Concentration (ng/mL) Accuracy (% Bias) Precision (% RSD)
LQC (Low QC) 0.570 -5.8% to 1.4% ≤ 5.3%
MQC (Medium QC) Varies Within ±15% ≤ 15%
HQC (High QC) 45.59 -0.9% to -0.3% ≤ 1.5%

(Data synthesized from representative values found in cited literature)[9]

Table 5: Recovery

Analyte Recovery (%)
Paliperidone > 99%[9]

| Paliperidone-d4 | > 99%[9] |

Visualizations

Experimental Workflow

Caption: Bioanalytical workflow for Paliperidone quantification in plasma.

Mechanism of Action

G cluster_postsynaptic Postsynaptic Neuron pali Paliperidone d2 Dopamine D2 Receptor pali->d2 Antagonism ht2a Serotonin 5-HT2A Receptor pali->ht2a Antagonism signal Downstream Signaling (Reduced Psychotic Symptoms) dopamine Dopamine dopamine->d2 Blocked serotonin Serotonin serotonin->ht2a Blocked

Caption: Simplified signaling pathway for Paliperidone's mechanism of action.

References

Application Notes and Protocols for the Analysis of Paliperidone in Human Plasma using Paliperidone-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed application note and protocol for the quantitative analysis of paliperidone (B428) in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Paliperidone, the active metabolite of risperidone, is an atypical antipsychotic medication used for the treatment of schizophrenia and schizoaffective disorder.[1][2] Accurate and reliable quantification of paliperidone in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This method employs a stable isotope-labeled internal standard, Paliperidone-d4, to ensure high accuracy and precision by correcting for variations during sample preparation and instrumental analysis.[1][3] The protocol described herein is intended for researchers, scientists, and drug development professionals.

Experimental Protocols

A robust and sensitive LC-MS/MS method has been developed and validated for the estimation of Paliperidone in human plasma using Paliperidone-d4 as an internal standard.[4][5] The method involves sample preparation by solid-phase extraction (SPE), followed by chromatographic separation and detection by mass spectrometry.

Materials and Reagents
Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system[1][6]

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[1][7]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Spiking: To a 500 µL aliquot of human plasma, add the Paliperidone-d4 internal standard to achieve a specific final concentration.[2]

  • Pre-treatment: Vortex the plasma sample for 30 seconds.[2]

  • SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[2]

  • Washing: Wash the cartridge with a low-organic solvent solution (e.g., 1 mL of 5% methanol in water) to remove interfering substances.[2]

  • Elution: Elute the analyte and internal standard with an appropriate organic solvent (e.g., 1 mL of methanol).[2]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[2] Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Alternative Sample Preparation: Protein Precipitation

A simpler and faster alternative to SPE is protein precipitation.[8]

  • To a known volume of plasma, add a precipitating agent like acetonitrile (typically in a 1:3 or 1:4 plasma to solvent ratio).

  • Vortex the mixture vigorously to precipitate the plasma proteins.

  • Centrifuge the sample at high speed to pellet the precipitated proteins.

  • Transfer the supernatant containing the analyte and internal standard to a clean tube for injection or further processing.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the typical LC-MS/MS conditions for the analysis of paliperidone.

Table 1: Chromatographic Conditions

ParameterCondition
Column Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm[4][5] or Acquity BEH C18, 1.7 µm, 50 mm x 2.1 mm[6]
Mobile Phase A mixture of Methanol and Ammonium acetate (B1210297) solution (e.g., 70:30 v/v)[4][5] or a gradient of Acetonitrile and 5 mM ammonium formate (B1220265) with 0.05% formic acid[8]
Flow Rate 0.6 mL/min to 1.0 mL/min[4][5][6]
Column Temperature 35°C to 50°C[6][9]
Injection Volume 1 µL to 10 µL[6][10]
Run Time Approximately 2.5 to 2.8 minutes[4][5][6]

Table 2: Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)[7]
Scan Type Multiple Reaction Monitoring (MRM)[2]
MRM Transition (Paliperidone) m/z 427.2 > 207.2[2][4][5]
MRM Transition (Paliperidone-d4) m/z 431.2 > 211.2[2][4][5]

Quantitative Data Summary

The described method has been validated over a specific concentration range and has demonstrated good performance in terms of linearity, accuracy, precision, and recovery.

Table 3: Method Validation Parameters

ParameterResult
Linearity Range 0.200 ng/mL to 55.115 ng/mL[4][5] or 0.25-250 ng/ml[8]
Correlation Coefficient (r²) ≥ 0.99[4][5]
Lower Limit of Quantitation (LLOQ) 0.200 ng/mL[4][5]
Accuracy 94.2% to 101.4%[4][5]
Precision (Within-run and Between-run) Within 101.5%[4][5]
Extraction Recovery > 99% for both paliperidone and Paliperidone-d4[4][5]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of paliperidone in human plasma samples.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample spike Spike with Paliperidone-d4 (IS) plasma->spike spe Solid-Phase Extraction (SPE) spike->spe Method 1 precip Protein Precipitation spike->precip Method 2 evap Evaporation & Reconstitution spe->evap lc LC Separation precip->lc evap->lc ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant report Reporting quant->report cluster_chromatography Liquid Chromatography cluster_mass_spec Mass Spectrometry mobile_phase Mobile Phase Methanol:Ammonium Acetate column Column Thermo Betabasic-8 mobile_phase->column Flows through ionization Ionization Positive ESI column->ionization Elutes to detection Detection MRM ionization->detection Ions detected by analyte Analytes Paliperidone Paliperidone-d4 analyte->mobile_phase Carried by

References

Application Note: High-Throughput Analysis of Paliperidone and its d4 Analog in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the simultaneous quantification of paliperidone (B428) and its deuterated internal standard, paliperidone-d4 (B47709), in human plasma. The method utilizes reversed-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). A simple solid-phase extraction (SPE) procedure is employed for sample clean-up, providing high recovery and minimizing matrix effects. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

Paliperidone is an atypical antipsychotic agent and the primary active metabolite of risperidone, widely used in the treatment of schizophrenia and schizoaffective disorder.[1][2] Accurate and reliable quantification of paliperidone in biological matrices is essential for clinical and research purposes.[2][3] The use of a stable isotope-labeled internal standard, such as paliperidone-d4, is the gold standard in quantitative bioanalysis using mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response.[1] This document provides detailed chromatographic conditions and a comprehensive protocol for the separation and quantification of paliperidone and paliperidone-d4.

Chromatographic Conditions

A summary of typical chromatographic conditions for the separation of paliperidone and its d4 analog is presented in Table 1. These conditions have been compiled from various validated methods and represent a reliable starting point for method development and validation.[2][4]

Table 1: Chromatographic and Mass Spectrometric Conditions

ParameterCondition
HPLC System Standard High-Performance Liquid Chromatography system
Column Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm or equivalent C8/C18 column[2]
Mobile Phase Methanol (B129727): 10 mM Ammonium Acetate Solution (70:30 v/v)[2]
Flow Rate 1.0 mL/minute[2]
Column Temperature 40°C[2]
Injection Volume 10 µL[2]
Detector Tandem Mass Spectrometer (MS/MS)
Ionization Mode Electrospray Ionization (ESI), Positive[5]
MRM Transitions Paliperidone: 427.2 -> 207.2 m/z; Paliperidone-d4: 431.2 -> 211.2 m/z[2][5]
Run Time Approximately 2.8 minutes[1]

Experimental Protocol

This protocol outlines the procedure for the extraction and analysis of paliperidone from human plasma.

1. Materials and Reagents

  • Paliperidone reference standard

  • Paliperidone-d4 internal standard (IS)

  • HPLC grade methanol

  • Ammonium acetate

  • Human plasma (K2EDTA)

  • Solid Phase Extraction (SPE) C8 cartridges[2]

  • Deionized water

  • Formic acid (optional, for mobile phase modification)

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of paliperidone and paliperidone-d4 in methanol.[1]

  • Working Standard Solutions: Prepare serial dilutions of the paliperidone stock solution with mobile phase to create calibration curve standards.

  • Internal Standard Working Solution: Dilute the paliperidone-d4 stock solution with mobile phase to achieve a final concentration appropriate for the expected analyte concentration range.

3. Sample Preparation (Solid Phase Extraction - SPE)

  • Spiking: To 500 µL of plasma sample, add a specified volume of the internal standard working solution.[2]

  • Pre-treatment: Vortex the plasma sample for 30 seconds.[2]

  • SPE Cartridge Conditioning: Condition a C8 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[2]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.[2]

  • Elution: Elute paliperidone and paliperidone-d4 with 1 mL of methanol.[2]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

4. Data Analysis

  • Quantification is performed using the peak area ratio of the analyte to the internal standard.

  • A calibration curve is generated by plotting the peak area ratio against the concentration of the calibration standards.

  • The concentration of paliperidone in the unknown samples is determined from the linear regression of the calibration curve.

Workflow Diagram

The following diagram illustrates the experimental workflow for the quantification of paliperidone in human plasma.

Paliperidone_Analysis_Workflow cluster_extraction Solid Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_sol Prepare Stock Solutions (Paliperidone & Paliperidone-d4) work_std Prepare Working Standards stock_sol->work_std work_is Prepare IS Working Solution stock_sol->work_is calibrate Generate Calibration Curve work_std->calibrate spike Spike Plasma with IS work_is->spike plasma_sample Plasma Sample Collection plasma_sample->spike load Load Sample spike->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject Sample reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate quantify Quantify Paliperidone integrate->quantify calibrate->quantify

Caption: Workflow for the quantification of paliperidone in plasma.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput approach for the quantitative determination of paliperidone in human plasma. The use of a deuterated internal standard ensures accuracy and precision, making this method well-suited for a variety of clinical and research applications. The detailed protocol and chromatographic conditions serve as a valuable resource for researchers and scientists in the field of drug development and analysis.

References

Application of Paliperidone Palmitate-d4 in Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Paliperidone (B428), the active metabolite of risperidone, is an atypical antipsychotic agent used for the treatment of schizophrenia and schizoaffective disorder.[1][2] Therapeutic Drug Monitoring (TDM) of paliperidone is crucial for optimizing treatment efficacy and minimizing adverse effects, given the significant interindividual variability in its pharmacokinetics.[3][4] Paliperidone Palmitate is a long-acting injectable formulation designed to improve treatment adherence.[2] Accurate and precise quantification of paliperidone in biological matrices is essential for effective TDM. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis by mass spectrometry to correct for variability during sample preparation and analysis.[5] Paliperidone Palmitate-d4, a deuterated analog of paliperidone, serves as an ideal internal standard for this purpose due to its near-identical physicochemical properties to the analyte, ensuring it co-elutes and behaves similarly during extraction and ionization.[5][6] This document provides detailed protocols for the quantification of paliperidone in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as the internal standard.

Pharmacokinetic Profile of Paliperidone Palmitate

Paliperidone Palmitate is a long-acting injectable formulation that dissolves slowly after intramuscular injection before being hydrolyzed to paliperidone and absorbed into the systemic circulation. The release of the drug can start as early as day one and last for as long as 126 days. The median time to reach maximum plasma concentration (tmax) is approximately 13 days, and the median plasma elimination half-life is 25-49 days. Due to this long half-life, steady-state concentrations may not be reached for several months.[7][8] TDM is therefore highly recommended to guide dosing, especially in patients with altered clearance due to factors like obesity, age, or co-medication with potent inducers like carbamazepine.[7][8]

Experimental Protocols

1. Quantification of Paliperidone in Human Plasma using LC-MS/MS

This protocol outlines a validated method for the determination of paliperidone in human plasma using this compound as an internal standard.

a. Materials and Reagents

  • Paliperidone analytical standard

  • This compound (internal standard)

  • Methanol (B129727) (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Formic Acid (analytical grade)

  • Deionized Water

  • Human Plasma (drug-free)

  • Solid Phase Extraction (SPE) Cartridges (e.g., C8)[1]

b. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

c. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of paliperidone and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the paliperidone stock solution with methanol:water (1:1) to create calibration standards. Prepare a working solution of this compound at a fixed concentration.

  • Mobile Phase: A mixture of Methanol and 10 mM Ammonium Acetate solution (70:30 v/v) has been found suitable.[1][9]

d. Sample Preparation (Solid Phase Extraction - SPE) [1]

  • Spiking: To 500 µL of plasma sample (calibration standards, quality controls, or unknown samples), add a fixed amount of the this compound internal standard working solution.

  • Pre-treatment: Vortex the plasma sample for 30 seconds.

  • SPE Cartridge Conditioning: Condition a C8 SPE cartridge sequentially with 1 mL of methanol and 1 mL of deionized water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard from the cartridge with an appropriate elution solution (e.g., methanol with 2% ammonia (B1221849) or 1 mL of methanol).[5]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

e. LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of paliperidone and this compound.

ParameterValue
Chromatographic Conditions
HPLC ColumnThermo Betabasic-8, 5 µm, 100 mm x 4.6 mm or equivalent[1][9]
Mobile PhaseMethanol: 10 mM Ammonium Acetate Solution (70:30 v/v)[1][9]
Flow Rate1.0 mL/minute[1][9]
Column Temperature40°C[1]
Injection Volume10 µL[1]
Mass Spectrometric Conditions
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z) - Paliperidone427.2[1][9]
Product Ion (m/z) - Paliperidone207.2[1][9]
Precursor Ion (m/z) - Paliperidone-d4431.2[1][9]
Product Ion (m/z) - Paliperidone-d4211.2[1][9]

f. Data Analysis

The concentration of paliperidone in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the calibration standards. The calibration curve is constructed by plotting the peak area ratios against the known concentrations of the calibration standards using a linear regression model.[9]

Quantitative Data Summary

The following tables summarize the quantitative data from a validated LC-MS/MS method for the determination of paliperidone in human plasma using this compound as the internal standard.[9]

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range0.200 - 55.115 ng/mL
Correlation Coefficient (r²)≥ 0.99
Lower Limit of Quantitation (LLOQ)0.200 ng/mL

Table 2: Precision and Accuracy

QC LevelWithin-Run Precision (%CV)Between-Run Precision (%CV)Accuracy (%)
Low< 15< 1594.2 - 101.4
Medium< 15< 1594.2 - 101.4
High< 15< 1594.2 - 101.4

Table 3: Recovery

AnalyteRecovery (%)
Paliperidone> 99
Paliperidone-d4> 99

Visualizations

TDM_Workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Reporting Patient Patient on Paliperidone Palmitate Blood_Sample Blood Sample Collection Patient->Blood_Sample Plasma_Separation Plasma Separation Blood_Sample->Plasma_Separation Spiking Spiking with Paliperidone-d4 (IS) Plasma_Separation->Spiking SPE Solid Phase Extraction (SPE) Spiking->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Analysis Data Analysis (Peak Area Ratio) LC_MSMS->Data_Analysis Concentration Concentration Determination Data_Analysis->Concentration Report Clinical Report Concentration->Report SPE_Protocol Start Start: Plasma Sample + Paliperidone-d4 Condition 1. Condition SPE Cartridge (Methanol, Water) Start->Condition Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge (5% Methanol in Water) Load->Wash Elute 4. Elute Analyte & IS (Methanol) Wash->Elute Dry 5. Evaporate to Dryness Elute->Dry Reconstitute 6. Reconstitute in Mobile Phase Dry->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

References

Application Note and Protocol: Preparation of Paliperidone Palmitate-d4 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals requiring standardized protocols for the preparation of Paliperidone Palmitate-d4 stock solutions for use in analytical and experimental settings.

Abstract: this compound is the deuterium-labeled form of Paliperidone Palmitate, an atypical antipsychotic.[1] It serves as an essential internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of Paliperidone Palmitate in biological matrices. Proper preparation of stock solutions is critical for ensuring the accuracy, precision, and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties and Solubility

This compound is typically supplied as a solid, ranging in color from white to beige.[2] Key properties are summarized below.

PropertyValueReference
Molecular Formula C39H53D4FN4O4[1][3]
Molecular Weight 668.92 g/mol [1][3]
CAS Number 1794685-21-4[1][3]
Appearance White to beige powder/solid[2]
Purity ≥98% (by HPLC)[2]

Solubility is a critical factor in selecting an appropriate solvent for the stock solution. This compound is practically insoluble in aqueous solutions but shows solubility in several organic solvents.[4][5]

SolventSolubility DataReference
Dimethyl Sulfoxide (DMSO) 1 mg/mL (1.5 mM). Use of fresh DMSO is recommended.[6]
DMSO with Trifluoroacetic Acid (TFA) 2 mg/mL (with the addition of one drop of TFA)[2]
Methanol Soluble[4]
Chloroform Slightly soluble[4][7]
Ethyl Acetate Slightly soluble (may require heating and sonication)[7]
Water Insoluble / Slightly soluble[4][5][6]

Safety Precautions and Handling

This compound should be handled with care, following standard laboratory safety procedures.

  • Hazard Classification: The compound is classified as acutely toxic if swallowed (Oral, Category 3).[2][8][9]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid creating dust.[10] Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[9]

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[9]

  • First Aid: In case of accidental exposure, seek immediate medical attention. If swallowed, rinse mouth and call a poison center or doctor immediately.[8][9]

Experimental Protocol: Stock Solution Preparation

This protocol outlines the steps for preparing a 1 mg/mL primary stock solution in DMSO. Calculations should be adjusted based on the desired final concentration.

Materials and Equipment:

  • This compound solid

  • Anhydrous or fresh Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Spatula

  • Pipettes

  • Vortex mixer

  • Sonicator (optional)

  • Inert gas (e.g., nitrogen or argon) for purging (recommended)[4]

  • Appropriate PPE

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage start Start: Equilibrate This compound to Room Temperature weigh Accurately Weigh Required Mass start->weigh 15-30 min dissolve Place in Volumetric Flask & Add ~70% Solvent (DMSO) weigh->dissolve mix Vortex and/or Sonicate Until Fully Dissolved dissolve->mix If needed volume Bring to Final Volume with Solvent mix->volume homogenize Invert Flask to Ensure Homogeneity volume->homogenize aliquot Aliquot into Amber Vials homogenize->aliquot store Store at ≤ -20°C aliquot->store

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Matrix Effects with Paliperidone Palmitate-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the bioanalysis of paliperidone (B428), with a focus on minimizing matrix effects using Paliperidone Palmitate-d4 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of paliperidone?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting, interfering compounds present in the sample matrix (e.g., plasma, urine).[1][2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantification of paliperidone by LC-MS/MS.[1]

Q2: Why is this compound recommended as an internal standard for paliperidone analysis?

A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard in quantitative LC-MS/MS analysis because they have nearly identical physicochemical properties to the analyte of interest (paliperidone).[3] This structural similarity ensures that both the analyte and the internal standard behave similarly during sample preparation, chromatographic separation, and ionization.[3] Consequently, this compound effectively compensates for variability in extraction recovery and matrix effects, leading to more accurate and reliable results.[3][4]

Q3: Can using this compound completely eliminate matrix effects?

A3: While this compound is highly effective at compensating for matrix effects, it does not eliminate the underlying cause of ion suppression or enhancement.[5] Significant matrix effects can still lead to a loss of overall signal intensity for both the analyte and the internal standard, potentially impacting the sensitivity of the assay. Therefore, it is crucial to optimize sample preparation and chromatographic conditions to minimize matrix effects as much as possible, in conjunction with using a SIL internal standard.

Q4: What are the primary sources of matrix effects in the analysis of paliperidone from biological samples?

A4: The primary sources of matrix effects in biological samples like plasma are endogenous components that co-elute with paliperidone. These include, but are not limited to, phospholipids, salts, and metabolites.[2] The presence of these molecules can interfere with the ionization process in the mass spectrometer's ion source.

Q5: How can I assess the extent of matrix effects in my paliperidone assay?

A5: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[6] This involves comparing the response of the analyte spiked into a blank, extracted matrix to the response of the analyte in a neat solution (e.g., mobile phase).[6] A significant difference between these responses indicates the presence of matrix effects.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of paliperidone using this compound.

Issue Potential Cause Recommended Solution Citation
Poor Peak Shape (Tailing, Fronting, or Splitting) Column overload or contamination.- Inject a lower concentration of the analyte. - Implement a more rigorous sample clean-up procedure. - Use a guard column.[7]
Inappropriate mobile phase pH.- Adjust the mobile phase pH to ensure paliperidone is in a single ionic form.[7]
Instrument issues (e.g., dirty ion source, dead volume).- Perform routine maintenance on the LC-MS system, including cleaning the ion source and checking fittings for dead volume.[8]
High Signal Variability Between Samples Inconsistent matrix effects.- Optimize the sample preparation method to improve the removal of interfering matrix components. Solid Phase Extraction (SPE) is often more effective than protein precipitation (PPT). - Ensure consistent sample collection and handling procedures.[9]
Instability of paliperidone or Paliperidone-d4 in the matrix.- Perform stability studies to assess freeze-thaw, short-term (benchtop), and long-term storage stability. - Store samples at or below -70°C for long-term storage. - Minimize the number of freeze-thaw cycles by aliquoting samples.[10][11]
Low Signal Intensity (Ion Suppression) Co-eluting endogenous matrix components (e.g., phospholipids).- Improve sample preparation: Employ SPE or liquid-liquid extraction (LLE) for more effective cleanup. - Optimize chromatography: Modify the LC gradient to achieve better separation of paliperidone from interfering components. - Dilute the sample if sensitivity allows, as this can reduce the concentration of interfering substances.[2][5]
Inconsistent Retention Times Changes in mobile phase composition or flow rate.- Prepare fresh mobile phase daily and ensure it is properly degassed. - Purge the LC system to remove any air bubbles.[7]
Column degradation.- Replace the analytical column if it shows signs of performance loss.[7]
Temperature fluctuations.- Use a column oven to maintain a stable temperature.[8]

Experimental Protocols

Protocol for Assessment of Matrix Effect using the Post-Extraction Spike Method

This protocol outlines the steps to quantitatively evaluate matrix effects for paliperidone analysis.

1. Preparation of Solutions:

  • Neat Solutions (Set A): Prepare solutions of paliperidone and this compound in the final reconstitution solvent at low and high quality control (QC) concentrations.

  • Blank Matrix Extract (Set B): Extract at least six different lots of blank biological matrix (e.g., human plasma) using the developed sample preparation method (e.g., SPE).

  • Post-Extraction Spiked Samples (Set C): Spike the low and high QC concentrations of paliperidone and a fixed concentration of this compound into the blank matrix extracts from Set B.

2. Sample Analysis:

  • Analyze all three sets of samples (A, B, and C) using the validated LC-MS/MS method.

  • Record the peak area responses for paliperidone and this compound in each sample.

3. Calculation of Matrix Factor (MF):

The Matrix Factor is calculated to determine the extent of ion suppression or enhancement.

  • Matrix Factor (MF) = (Peak Area of Analyte in Post-Extraction Spiked Sample) / (Peak Area of Analyte in Neat Solution)

  • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

An MF value of 1 indicates no matrix effect. An MF < 1 suggests ion suppression, while an MF > 1 indicates ion enhancement. The IS-normalized MF should ideally be close to 1, demonstrating that the internal standard effectively tracks and corrects for the matrix effect.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
Sample Preparation Technique Typical Analyte Recovery Efficiency of Phospholipid Removal Observed Matrix Effect Citation
Protein Precipitation (PPT) High (>90%)LowSignificant ion suppression is common.[12]
Liquid-Liquid Extraction (LLE) Moderate to High (70-90%)ModerateReduced ion suppression compared to PPT.[9]
Solid Phase Extraction (SPE) High (>90%)HighMinimal ion suppression, generally the most effective method.[9][13]

Note: The values presented are typical ranges and can vary based on the specific protocol and matrix.

Table 2: MRM Transitions for Paliperidone and Paliperidone-d4
Compound Precursor Ion (m/z) Product Ion (m/z) Polarity Citation
Paliperidone427.2207.2Positive[5][13]
Paliperidone-d4431.2211.2Positive[5][13]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike_is Spike with Paliperidone-d4 plasma->spike_is 1. extraction Sample Extraction (e.g., SPE) spike_is->extraction 2. hplc HPLC Separation extraction->hplc 3. msms MS/MS Detection (MRM) hplc->msms 4. integration Peak Integration msms->integration 5. quantification Quantification integration->quantification 6.

Caption: Experimental workflow for the quantification of paliperidone.

matrix_effect_assessment cluster_neat Set A: Neat Solution cluster_post_spike Set C: Post-Extraction Spike cluster_analysis Analysis & Calculation neat Analyte + IS in Reconstitution Solvent lcms_analysis LC-MS/MS Analysis neat->lcms_analysis blank_extract Blank Matrix Extract spike_analyte Spike Analyte + IS blank_extract->spike_analyte post_spike_sample Post-Spike Sample spike_analyte->post_spike_sample post_spike_sample->lcms_analysis calculate_mf Calculate Matrix Factor (MF) lcms_analysis->calculate_mf

Caption: Workflow for assessing matrix effects.

References

Technical Support Center: Troubleshooting Ion Suppression in Paliperidone Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the bioanalysis of paliperidone (B428).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What is ion suppression and how does it affect paliperidone bioanalysis?

Answer:

Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous compounds from the biological sample (e.g., plasma, urine) interfere with the ionization of the target analyte, paliperidone, in the mass spectrometer's ion source.[1][2] This interference leads to a decreased analyte signal, which can result in:

  • Reduced sensitivity and higher limits of quantification (LOQ).[3]

  • Inaccurate and imprecise quantitative results.[4]

  • Poor reproducibility of the analytical method.[3]

Essentially, even if your chromatography looks clean, invisible interfering components can compromise the reliability of your paliperidone quantification.[5]

FAQ 2: I am observing a low and inconsistent signal for paliperidone. How can I confirm if ion suppression is the cause?

Answer:

A common and effective method to diagnose ion suppression is the post-column infusion experiment .[4][6] This involves infusing a constant flow of a pure paliperidone standard solution into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. A significant drop in the baseline signal at the retention time of paliperidone indicates the presence of co-eluting matrix components that are causing ion suppression.[4][6]

Another approach is to compare the peak area of paliperidone in a standard solution prepared in a pure solvent versus a post-extraction spiked blank matrix sample. A lower peak area in the matrix sample suggests ion suppression.[4]

FAQ 3: What are the primary causes of ion suppression in paliperidone LC-MS/MS analysis?

Answer:

The primary causes of ion suppression in paliperidone bioanalysis are co-eluting matrix components, which can include:

  • Phospholipids: Abundant in plasma and serum, they are notorious for causing ion suppression.[3]

  • Salts and Buffers: High concentrations of non-volatile salts from the sample or mobile phase can interfere with the ionization process.[6]

  • Proteins: Inadequate removal of proteins during sample preparation can lead to ion source contamination and suppression.[4]

  • Other Endogenous Components: Various other small molecules present in the biological matrix can also contribute to ion suppression.[1]

  • Formulation Excipients: In preclinical studies, formulation agents like polyethylene (B3416737) glycol (PEG) can cause significant ion suppression.[7][8]

Troubleshooting Guide: A Step-by-Step Approach to Mitigating Ion Suppression

If you have confirmed that ion suppression is affecting your paliperidone analysis, follow this systematic troubleshooting workflow:

Step 1: Optimize Sample Preparation

The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering paliperidone.

  • Protein Precipitation (PPT): This is a simple and fast method, but often insufficient for removing all ion-suppressing components, especially phospholipids.[9]

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning paliperidone into an organic solvent, leaving many polar interferences behind.[1]

  • Solid-Phase Extraction (SPE): SPE is often the most effective technique for minimizing ion suppression.[1][10] It offers high selectivity in removing interferences. For paliperidone, a cation exchange or polymeric reversed-phase sorbent can be effective.[9][11]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Paliperidone from Human Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Cartridge Conditioning: Condition a polymeric cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Pre-treatment: To 200 µL of human plasma, add an appropriate internal standard (e.g., Paliperidone-d4).[10]

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove salts and polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove less polar interferences.

  • Elution: Elute paliperidone with 1 mL of a suitable elution solvent (e.g., 5% formic acid in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.

Step 2: Optimize Chromatographic Conditions

Chromatographic separation is crucial to resolve paliperidone from any remaining matrix components.

  • Column Selection: Utilize a high-efficiency column, such as a C18 or a phenyl-hexyl column, to achieve good peak shape and separation.

  • Mobile Phase Modification:

  • Gradient Elution: Employ a gradient elution program to effectively separate early-eluting polar interferences from the paliperidone peak.[7]

Data Presentation

The following table summarizes typical LC-MS/MS parameters and reported performance data for paliperidone bioanalysis from various studies. This allows for a comparison of different approaches.

ParameterMethod 1[10]Method 2[12]Method 3[11]
Sample Preparation Solid-Phase Extraction (SPE)Protein Precipitation (Acetonitrile)Online SPE
LC Column Thermo Betabasic-8 (100 x 4.6 mm, 5 µm)Hedera ODS-2 (150 x 2.1 mm, 5 µm)XbidgeTM C18 (100 x 2.1 mm, 3.5 µm)
Mobile Phase Methanol:Ammonium acetate solution (70:30 v/v)Methanol:Water with 5 mM ammonium acetate and 0.1% formic acidAcetonitrile and 1% ammonium hydroxide (B78521) solution (70:30 v/v)
Internal Standard Paliperidone-d4MetoprololRisperidone-d4
Linearity Range 0.200 - 55.115 ng/mL0.2094 - 20.94 ng/mL2.5 - 160 ng/mL
Extraction Recovery > 99%Not explicitly statedNot explicitly stated
Matrix Effect No significant matrix effect observedInvestigated, but quantitative value not provided106% (indicates slight ion enhancement)

Mandatory Visualizations

Troubleshooting Workflow for Ion Suppression

IonSuppressionTroubleshooting cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Verification Start Low or Inconsistent Paliperidone Signal CheckSuppression Perform Post-Column Infusion Experiment Start->CheckSuppression OptimizeSamplePrep Optimize Sample Preparation (SPE, LLE) CheckSuppression->OptimizeSamplePrep Suppression Detected End Reliable Paliperidone Quantification CheckSuppression->End No Suppression OptimizeChroma Optimize Chromatography (Gradient, Column) OptimizeSamplePrep->OptimizeChroma ModifyMS Modify MS Parameters (Ionization Source, Polarity) OptimizeChroma->ModifyMS UseIS Use Stable Isotope-Labeled Internal Standard (Paliperidone-d4) ModifyMS->UseIS Revalidate Re-evaluate Matrix Effect and Validate Method UseIS->Revalidate Revalidate->End

Caption: A flowchart for systematically troubleshooting ion suppression in paliperidone bioanalysis.

Experimental Workflow for Paliperidone Bioanalysis

PaliperidoneWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing PlasmaSample Plasma Sample + Internal Standard SPE Solid-Phase Extraction (SPE) PlasmaSample->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC Liquid Chromatography (Separation) Evaporation->LC MS Tandem Mass Spectrometry (Detection) LC->MS Quantification Quantification MS->Quantification

Caption: A typical experimental workflow for the bioanalysis of paliperidone using SPE and LC-MS/MS.

References

Technical Support Center: Optimizing LC-MS/MS Parameters for Paliperidone Palmitate-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of Paliperidone (B428) Palmitate-d4.

Frequently Asked Questions (FAQs)

Q1: What are the recommended mass spectrometry parameters for the analysis of paliperidone and its internal standard, paliperidone-d4 (B47709)?

A1: The following table summarizes the optimized mass spectrometry parameters for the analysis of paliperidone and paliperidone-d4 using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[1]

ParameterPaliperidonePaliperidone-d4
Precursor Ion (Q1) (m/z) 427.2431.2
Product Ion (Q3) (m/z) 207.2211.2
Declustering Potential (DP) (V) 90Not Specified
Entrance Potential (EP) (V) 7Not Specified
Collision Energy (CE) (V) 25Not Specified
Collision Gas (CAD) 7Not Specified
Curtain Gas (CUR) 40Not Specified
Ion Spray Voltage (V) 5500Not Specified
Ion Source Temperature (°C) 500Not Specified

Q2: What are the recommended liquid chromatography (LC) conditions for the separation of paliperidone?

A2: A validated LC-MS/MS method for the estimation of Paliperidone in human plasma has been developed with the following chromatographic conditions.[1]

ParameterRecommended Value
Column Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm
Mobile Phase Methanol (B129727): Ammonium acetate (B1210297) solution (70:30 v/v)
Flow Rate 1.0 mL/minute
Run Time ~2.8 minutes
Retention Time of Paliperidone ~1.9 minutes

Q3: What is a suitable sample preparation technique for analyzing paliperidone in biological matrices?

A3: Solid-Phase Extraction (SPE) is a robust and commonly used technique for the extraction of paliperidone and its internal standard from biological matrices like human plasma.[1] A typical SPE workflow is outlined in the experimental protocols section.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of paliperidone palmitate-d4.

IssuePossible Cause(s)Suggested Solution(s)
No or Low Signal for Paliperidone-d4 - Incorrect Mass Transitions: The precursor or product ion m/z values are not correctly entered in the instrument method. - Poor Ionization: The ion source parameters (e.g., ion spray voltage, temperature) are not optimal. - Internal Standard Degradation: The paliperidone-d4 stock or working solution has degraded. - Sample Preparation Failure: Inefficient extraction of the internal standard from the matrix.- Verify Mass Transitions: Ensure the correct m/z values for paliperidone-d4 (Q1: 431.2, Q3: 211.2) are used.[1] - Optimize Ion Source: Infuse a fresh solution of paliperidone-d4 and optimize the ion source parameters to maximize the signal. - Prepare Fresh Solutions: Prepare new stock and working solutions of paliperidone-d4. - Review Extraction Protocol: Ensure the SPE protocol is followed correctly and that the sorbent is appropriate for the analyte.
High Signal Variability for Paliperidone-d4 - Inconsistent Sample Preparation: Variability in the extraction process across samples. - Matrix Effects: Ion suppression or enhancement due to co-eluting matrix components. - Instrument Instability: Fluctuations in the LC or MS system.- Standardize Sample Preparation: Ensure consistent and precise execution of the SPE protocol for all samples. - Evaluate Matrix Effects: Analyze samples from different lots of the biological matrix to assess the extent of ion suppression or enhancement. Consider modifying the chromatographic method to separate the analyte from interfering components. - Perform System Suitability Tests: Inject a standard solution multiple times to check for system stability and reproducibility.
Poor Peak Shape (Tailing or Fronting) - Column Overload: Injecting too high a concentration of the analyte. - Inappropriate Mobile Phase: The pH or organic composition of the mobile phase is not optimal for the analyte. - Column Degradation: The analytical column has lost its efficiency.- Dilute the Sample: Reduce the concentration of the injected sample. - Adjust Mobile Phase: Optimize the mobile phase composition, including the pH and the ratio of organic solvent to aqueous buffer. - Replace the Column: Install a new analytical column of the same type.
Shift in Retention Time - Change in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase. - Fluctuations in Column Temperature: Inconsistent column oven temperature. - Column Equilibration Issues: Insufficient time for the column to equilibrate with the mobile phase between injections.- Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase. - Verify Column Temperature: Check the stability and accuracy of the column oven temperature. - Increase Equilibration Time: Extend the column equilibration time in the LC method.

Experimental Protocols

Sample Preparation using Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for the extraction of paliperidone and paliperidone-d4 from human plasma.

  • Sample Pre-treatment: To a 500 µL aliquot of plasma, add 50 µL of the paliperidone-d4 internal standard working solution. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition an appropriate SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

Visualizations

Experimental_Workflow Experimental Workflow for Paliperidone Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample add_is Add Paliperidone-d4 (IS) plasma->add_is vortex Vortex add_is->vortex spe Solid-Phase Extraction (SPE) vortex->spe elute Elute Analyte and IS spe->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject Sample reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms data Data Acquisition & Processing ms->data

Caption: Workflow for Paliperidone Analysis.

Troubleshooting_Tree Troubleshooting Decision Tree start Problem Encountered no_signal No or Low Signal for IS? start->no_signal check_mass Verify Mass Transitions no_signal->check_mass Yes high_variability High Signal Variability for IS? no_signal->high_variability No optimize_source Optimize Ion Source check_mass->optimize_source fresh_is Prepare Fresh IS Solution optimize_source->fresh_is check_prep Review Sample Prep Consistency high_variability->check_prep Yes poor_peak Poor Peak Shape? high_variability->poor_peak No eval_matrix Evaluate Matrix Effects check_prep->eval_matrix system_suitability Perform System Suitability eval_matrix->system_suitability dilute_sample Dilute Sample poor_peak->dilute_sample Yes adjust_mp Adjust Mobile Phase dilute_sample->adjust_mp replace_column Replace Column adjust_mp->replace_column

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Paliperidone Palmitate-d4 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice regarding the stability of Paliperidone (B428) Palmitate-d4 in biological matrices. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Paliperidone Palmitate-d4, and why is its stability in biological matrices a concern?

This compound is the deuterated form of Paliperidone Palmitate, which is a long-acting injectable antipsychotic medication. In bioanalytical studies, deuterated compounds like this compound are commonly used as internal standards for quantitative analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stability of the internal standard within the biological matrix (e.g., plasma, serum) is critical for the accuracy and precision of the analytical method. Degradation of the internal standard can lead to an overestimation of the analyte concentration. Therefore, understanding its stability under various storage and handling conditions is essential for reliable study outcomes.

Q2: How does the stability of this compound compare to its non-deuterated counterpart, Paliperidone Palmitate?

While specific stability data for this compound is not extensively published, the stability of a deuterated compound is generally expected to be similar to or greater than its non-deuterated counterpart.[1] This is due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[1][2] Therefore, stability data for paliperidone can be considered a reliable proxy for this compound.

Q3: What are the main factors that can affect the stability of this compound in biological samples?

Several factors can influence the stability of this compound in biological matrices, including:

  • Temperature: Inappropriate storage temperatures can lead to degradation.

  • Enzymatic Activity: Endogenous enzymes in biological matrices can metabolize the analyte.

  • pH: Extreme pH conditions can cause chemical degradation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of the analyte.

  • Light Exposure: Photodegradation can occur if samples are not protected from light.[3]

Troubleshooting Guide

Issue: Inconsistent or unexpected results in bioanalytical assays.

This could be due to the degradation of this compound (the internal standard) in your samples. Here are some troubleshooting steps:

  • Review Sample Handling and Storage Procedures:

    • Ensure that samples were consistently stored at the recommended temperatures. For long-term storage (beyond 60 days), -80°C is recommended.[3] For shorter periods (up to 60 days), -20°C is sufficient.[3]

    • Minimize the number of freeze-thaw cycles. It is best practice to aliquot samples into smaller volumes for individual analyses.

    • Protect samples from light, especially during handling and processing.[3]

  • Verify Stock Solution Stability:

    • Ensure that your stock solutions of this compound are stored correctly and are within their expiration date.

  • Perform Stability Experiments:

    • If you continue to experience issues, it is advisable to conduct your own stability experiments under your specific laboratory conditions to confirm the stability of this compound in the matrix you are using.

Stability Data Summary

The following tables summarize the stability of non-deuterated paliperidone in human serum, which can be used as a strong indicator for the stability of this compound.

Table 1: Short-Term and Long-Term Stability of Paliperidone in Human Serum [3]

Storage ConditionDurationStability
Room Temperature (25°C)23 daysStable
Refrigerated (5°C)At least 30 daysStable
Frozen (-20°C)60 daysStable
Frozen (-80°C)270 daysStable

Table 2: Freeze-Thaw Stability of Paliperidone in Human Serum [3]

Number of CyclesStability
5Stable

Table 3: Autosampler Stability of Paliperidone

While specific data for this compound autosampler stability is not available, a validated UFLC-MS/MS method for paliperidone in rabbit plasma reported that both paliperidone and its d4-internal standard were stable during the stability study, which would include autosampler conditions.[4] Generally, processed samples should be analyzed within 24-48 hours when stored in the autosampler at a controlled temperature (e.g., 4°C).

Experimental Protocols

Protocol 1: Assessment of Short-Term (Bench-Top) Stability

  • Objective: To determine the stability of this compound in a biological matrix at room temperature.

  • Methodology:

    • Prepare two sets of quality control (QC) samples at low and high concentrations in the biological matrix of interest.

    • Keep one set of QC samples at room temperature for a specified period (e.g., 4, 8, 12, 24 hours).

    • The other set of QC samples (comparison samples) should be stored at -80°C immediately after preparation.

    • After the specified time, process both the exposed and comparison samples and analyze them using a validated analytical method.

    • Calculate the percentage difference between the mean concentrations of the exposed and comparison samples.

    • Acceptance Criteria: The mean concentration of the exposed samples should be within ±15% of the mean concentration of the comparison samples.

Protocol 2: Assessment of Freeze-Thaw Stability

  • Objective: To evaluate the stability of this compound after repeated freeze-thaw cycles.

  • Methodology:

    • Prepare QC samples at low and high concentrations.

    • Subject these samples to a predetermined number of freeze-thaw cycles (e.g., 3 or 5 cycles). A single cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.

    • After the final thaw, analyze the samples along with a set of freshly prepared comparison QC samples that have not undergone any freeze-thaw cycles.

    • Calculate the percentage difference between the mean concentrations of the freeze-thaw samples and the comparison samples.

    • Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the mean concentration of the comparison samples.

Protocol 3: Assessment of Long-Term Stability

  • Objective: To determine the stability of this compound in a biological matrix under long-term storage conditions.

  • Methodology:

    • Prepare a sufficient number of QC samples at low and high concentrations.

    • Store these samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

    • At specified time points (e.g., 1, 3, 6, 9, 12 months), retrieve a set of samples for analysis.

    • Analyze the stored samples against a freshly prepared calibration curve and a set of freshly prepared comparison QC samples.

    • Calculate the percentage difference between the mean concentrations of the stored samples and the nominal concentrations.

    • Acceptance Criteria: The mean concentration of the stored samples should be within ±15% of the nominal concentration.

Visualizations

Metabolic Pathway of Paliperidone Paliperidone_Palmitate Paliperidone Palmitate Paliperidone Paliperidone Paliperidone_Palmitate->Paliperidone Hydrolysis Metabolite_M1 M1 (Acid Metabolite) Paliperidone->Metabolite_M1 Oxidative N-dealkylation Metabolite_M9 M9 (Monohydroxylated) Paliperidone->Metabolite_M9 Monohydroxylation Metabolite_M12 M12 (Ketone Metabolite) Paliperidone->Metabolite_M12 Alcohol Dehydrogenation Metabolite_M11 M11 Paliperidone->Metabolite_M11 Benzisoxazole Scission Excretion Renal Excretion (Unchanged) Paliperidone->Excretion Metabolite_M16 M16 (Glucuronide Conjugate) Metabolite_M11->Metabolite_M16 Glucuronidation Metabolite_M10 M10 (Monohydroxylated) Metabolite_M11->Metabolite_M10 Alicyclic Hydroxylation

Caption: Metabolic Pathway of Paliperidone.[5]

Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation Prep_QC Prepare QC Samples (Low & High Conc.) Short_Term Short-Term (Room Temp) Prep_QC->Short_Term Freeze_Thaw Freeze-Thaw Cycles (-20°C / -80°C) Prep_QC->Freeze_Thaw Long_Term Long-Term (-20°C / -80°C) Prep_QC->Long_Term Comparison Comparison Samples (Immediate -80°C) Prep_QC->Comparison Process_Samples Sample Processing (e.g., SPE, LLE) Short_Term->Process_Samples Freeze_Thaw->Process_Samples Long_Term->Process_Samples Comparison->Process_Samples LC_MS_Analysis LC-MS/MS Analysis Process_Samples->LC_MS_Analysis Calculate_Conc Calculate Concentrations LC_MS_Analysis->Calculate_Conc Compare_Results Compare to Comparison Samples Calculate_Conc->Compare_Results Assess_Stability Assess Stability (±15% criteria) Compare_Results->Assess_Stability

References

Technical Support Center: Forced Degradation Studies of Paliperidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers conducting forced degradation studies of paliperidone (B428), with a specific focus on the application of deuterated internal standards (Paliperidone-D4).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using a Paliperidone-D4 internal standard in forced degradation studies?

A1: A stable isotope-labeled (SIL) internal standard like Paliperidone-D4 is considered the gold standard in quantitative mass spectrometry-based assays.[1] Its chemical and physical properties are nearly identical to the unlabeled analyte (paliperidone). This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[1][2] The use of a SIL standard significantly improves the accuracy and precision of quantification for both paliperidone and its degradation products.[1][3]

Q2: I am observing poor chromatographic separation between paliperidone and its degradation products. What can I do?

A2: Poor separation can be addressed by systematically optimizing your liquid chromatography (LC) method. Consider the following adjustments:

  • Mobile Phase Composition: Modify the ratio of your organic solvent (e.g., acetonitrile, methanol) to your aqueous buffer. A gradient elution program, where the solvent composition changes over the course of the run, is often more effective than an isocratic one for separating compounds with different polarities.[4][5]

  • pH of the Mobile Phase: The pH can alter the ionization state of paliperidone and its degradants, which in turn affects their retention on a reverse-phase column. Experiment with different pH values for the aqueous portion of your mobile phase.[6]

  • Column Chemistry: If modifying the mobile phase is insufficient, try a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.[4][7]

  • Flow Rate: Reducing the flow rate can sometimes improve peak resolution, although it will increase the run time.[7][8]

Q3: My Paliperidone-D4 internal standard signal is inconsistent or showing signs of isotopic exchange. Why is this happening and how can I fix it?

A3: While SIL standards are generally robust, issues can arise:

  • Isotopic Exchange: Deuterium labels can sometimes exchange with protons from the solvent, especially under harsh acidic or basic conditions or if the label is on an exchangeable site like a heteroatom (O-D, N-D).[1] Ensure your D4 labels are on non-exchangeable positions (e.g., on the carbon backbone). If exchange is suspected, it is crucial to use a standard where the label's stability has been verified.

  • Co-eluting Interferences: Even with a SIL standard, severe matrix effects from the degradation mixture can suppress or enhance the signal.[2] Ensure your sample cleanup is adequate and that your chromatographic method separates the internal standard from any major interfering peaks.

  • Purity of the Standard: Verify the chemical and isotopic purity of your Paliperidone-D4 standard. The presence of unlabeled paliperidone in your standard will lead to inaccurate quantification.[2]

Q4: I have identified several degradation products using LC-MS. What are the common degradation pathways for paliperidone?

A4: Forced degradation studies have shown that paliperidone is susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and photolytic conditions, while it is relatively stable under dry heat.[9][10] The primary degradation pathways involve modifications to the benzisoxazole, pyrimidine (B1678525), and lactam rings, as well as N-oxidation.[9][11] Common degradation products identified by their mass-to-charge ratio (m/z) include derivatives like N-oxide (m/z 445.3128) and products resulting from the scission of the benzisoxazole ring.[9][11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Degradation Observed Under Stress Conditions Insufficient stress concentration, duration, or temperature.Increase the concentration of the stressor (e.g., acid, base, oxidant), extend the exposure time, or increase the temperature as appropriate for the stress condition. Refer to ICH Q1A (R2) guidelines for typical starting conditions.
Mass Balance is Poor (<90%) Undetected degradation products (e.g., non-UV active, volatile). Secondary degradation of primary products. Inaccurate quantification due to response factor differences.Use a mass spectrometer in addition to a UV detector to search for non-chromophoric degradants. Analyze samples at multiple time points to track the formation and potential further degradation of products. If possible, determine the relative response factors for the major degradants.
Unexpected Peaks in Control Sample (Unstressed) Impurities in the paliperidone reference standard. Contamination from solvents or sample handling.Analyze the paliperidone reference standard alone to confirm its purity. Run a solvent blank to check for system contamination.
Analyte and IS (D4) Peaks are Tailing Column degradation, especially at extreme pH. Sample overload.Ensure the mobile phase pH is within the stable range for your column (typically pH 2-8 for silica-based C18 columns). Inject a smaller sample volume or a more dilute sample.
Inconsistent Retention Times Inadequate column equilibration. Fluctuation in mobile phase composition or column temperature.Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Use a column oven to maintain a stable temperature. Premix mobile phases to ensure consistency.

Data Presentation: Summary of Forced Degradation

The following table summarizes typical degradation data for paliperidone under various stress conditions as reported in the literature. Conditions and results can vary based on the exact experimental setup.

Stress Condition Reagent/Method Time % Degradation Major Degradation Products Identified
Acid Hydrolysis 0.1 M HCl24 - 72 h~10-25%Products of benzisoxazole and pyrimidine ring cleavage.[4][5][11]
Alkaline Hydrolysis 0.1 M NaOH24 - 72 h~10-20%Products of benzisoxazole and lactam ring modifications.[5][11]
Oxidative 3-18% H₂O₂24 - 72 h~15-40%Paliperidone N-oxide is a common degradant.[7][10][11]
Photolytic UV light (254 nm) or Sunlight24 - 72 h~50-75%A strong degradation factor leading to multiple products.[10][11][12]
Thermal (Dry Heat) 80 °C72 h< 5%Generally stable under dry heat conditions.[10]

Experimental Protocols

Protocol 1: Forced Degradation of Paliperidone

This protocol outlines a general procedure for subjecting paliperidone to forced degradation as per ICH guidelines.

  • Preparation of Stock Solution: Prepare a stock solution of paliperidone in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 80°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase to the target concentration (e.g., 100 µg/mL).

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 80°C for 24 hours. Cool, neutralize with 1 M HCl, and dilute with mobile phase to the target concentration.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature for 48 hours. Dilute with mobile phase to the target concentration.

  • Thermal Degradation: Keep the solid drug powder in a hot air oven at 80°C for 72 hours. Dissolve a portion of the powder in the mobile phase to achieve the target concentration.

  • Photolytic Degradation: Expose the stock solution in a transparent vial to UV light (254 nm) or direct sunlight for 48-72 hours. Prepare a control sample protected from light. Dilute the exposed sample with mobile phase to the target concentration.

  • Sample Analysis: Before LC-MS analysis, spike all degraded samples and an unstressed control sample with Paliperidone-D4 internal standard to achieve a final IS concentration of ~100 ng/mL.

Protocol 2: LC-MS/MS Analysis

This protocol describes a typical LC-MS/MS method for the quantification of paliperidone and its degradation products.

  • LC System: UPLC or HPLC system.

  • Column: Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent.[7][8]

  • Mobile Phase:

    • A: 0.1% Formic acid in water or 10 mM Ammonium Acetate.

    • B: Acetonitrile or Methanol.

    • A gradient elution is recommended to separate all degradants.

  • Flow Rate: 0.4 - 0.6 mL/min.[7][8]

  • Column Temperature: 40 °C.

  • Injection Volume: 2 - 5 µL.

  • MS System: Triple Quadrupole Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions:

    • Paliperidone: 427.2 → 207.2 (m/z)[13][14]

    • Paliperidone-D4 (IS): 431.2 → 211.2 (m/z)[13]

    • Monitor for expected degradation product m/z values, such as 445.3 for the N-oxide.[9][11]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Paliperidone_Stock Paliperidone Stock (1 mg/mL) Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) Paliperidone_Stock->Stress_Conditions Degraded_Samples Degraded Samples Stress_Conditions->Degraded_Samples Spike_IS Spike with Paliperidone-D4 IS Degraded_Samples->Spike_IS Final_Samples Final Samples for Analysis Spike_IS->Final_Samples LC_Separation LC Separation (Reverse Phase) Final_Samples->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing (Quantification) MS_Detection->Data_Processing Results Results (% Degradation, Mass Balance) Data_Processing->Results Pathway_ID Degradation Pathway Identification Results->Pathway_ID

Caption: Workflow for Forced Degradation Study of Paliperidone.

G cluster_oxidative Oxidative Stress (H₂O₂) cluster_hydrolytic Hydrolytic / Photolytic Stress Paliperidone Paliperidone (m/z 427.2) N_Oxide Paliperidone N-Oxide (m/z 445.3) Paliperidone->N_Oxide Oxidation Benzisoxazole_Scission Benzisoxazole Ring Cleavage Products Paliperidone->Benzisoxazole_Scission Hydrolysis / Photolysis Pyrimidine_Mod Pyrimidine Ring Modification Products Paliperidone->Pyrimidine_Mod Hydrolysis

Caption: Simplified Degradation Pathways of Paliperidone.

References

Technical Support Center: Optimizing Paliperidone Recovery from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of paliperidone (B428) from plasma samples.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of paliperidone from plasma, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low or Inconsistent Recovery of Paliperidone

Question: Why is my paliperidone recovery rate lower than expected or highly variable between samples?

Possible Causes and Solutions:

  • Suboptimal pH during Liquid-Liquid Extraction (LLE): The pH of the aqueous plasma sample is critical for efficient partitioning of paliperidone into the organic solvent.

    • Solution: Ensure the pH of the plasma sample is adjusted to an optimal basic range (typically pH 9-10) before extraction. This neutralizes the charge on the paliperidone molecule, increasing its affinity for the organic phase. Verify the pH of each sample before proceeding.

  • Improper Solid-Phase Extraction (SPE) Cartridge Conditioning or Equilibration: Failure to properly prepare the SPE cartridge can lead to poor retention of paliperidone and subsequent loss during loading and washing steps.

    • Solution: Adhere strictly to the manufacturer's protocol for cartridge conditioning and equilibration. A typical procedure involves washing with methanol (B129727) followed by water or an appropriate buffer.[1]

  • Incorrect Elution Solvent in SPE: The elution solvent may not be strong enough to desorb paliperidone from the SPE sorbent.

    • Solution: Optimize the elution solvent. A common and effective elution solvent is methanol or a mixture of methanol and acetonitrile.[1] Acidifying or basifying the elution solvent can also improve recovery.[1]

  • Inefficient Protein Precipitation (PPT): Incomplete precipitation of plasma proteins can lead to paliperidone being trapped in the protein pellet.

    • Solution: Ensure the correct ratio of precipitating solvent (e.g., acetonitrile, methanol) to plasma is used, typically 3:1 or 4:1 (v/v).[2][3] Vortex the mixture thoroughly for an adequate amount of time (e.g., 1-2 minutes) to ensure complete protein precipitation.[2][4]

  • Drug Adsorption to Labware: Paliperidone may adsorb to the surface of glass or plastic tubes, especially at low concentrations.

  • Sample Thawing and Homogeneity: Improperly thawed or mixed plasma samples can lead to inaccurate aliquoting.

    • Solution: Thaw frozen plasma samples completely at room temperature and vortex thoroughly to ensure homogeneity before taking an aliquot for extraction.[1]

Issue 2: Significant Matrix Effects in LC-MS/MS Analysis

Question: I am observing significant ion suppression or enhancement in my LC-MS/MS data. How can I mitigate this?

Possible Causes and Solutions:

  • Insufficient Sample Cleanup: Residual phospholipids (B1166683) and other endogenous components from the plasma matrix are common causes of matrix effects.

    • Solution: Solid-Phase Extraction (SPE) generally provides cleaner extracts compared to LLE or PPT and is recommended to minimize matrix effects.[5] Consider using SPE cartridges specifically designed for phospholipid removal.

  • Inappropriate Internal Standard: The internal standard (IS) may not be co-eluting with paliperidone or behaving similarly in the ion source.

    • Solution: Use a stable isotope-labeled internal standard, such as paliperidone-d4 (B47709).[5] This is the most effective way to compensate for matrix effects as it has nearly identical chemical and physical properties to the analyte.

  • Chromatographic Co-elution: Paliperidone may be co-eluting with interfering components from the plasma matrix.

    • Solution: Optimize the chromatographic conditions, including the mobile phase composition, gradient, and column chemistry, to achieve better separation of paliperidone from matrix components.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable extraction method for paliperidone from plasma?

Solid-Phase Extraction (SPE) is often considered the most robust method, offering high recovery and cleaner extracts, which is beneficial for sensitive analytical techniques like LC-MS/MS.[5][6] However, Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) can also be effective and may be simpler and faster for certain applications.

Q2: What is the protein binding of paliperidone in plasma, and how does it affect extraction?

Paliperidone is approximately 74% bound to plasma proteins, primarily α1-acid glycoprotein (B1211001) and albumin.[7] This high degree of protein binding means that methods like protein precipitation are necessary to disrupt these interactions and release the drug for extraction.

Q3: How should I store plasma samples containing paliperidone?

For long-term storage (beyond 60 days), it is recommended to store plasma samples at -80°C.[8] For storage up to 60 days, -20°C is sufficient.[8] Paliperidone has been shown to be stable for at least five freeze-thaw cycles.[8]

Q4: What are the typical recovery rates for different paliperidone extraction methods?

Recovery rates can vary depending on the specific protocol and laboratory conditions. However, here is a summary of reported recovery percentages from various methods:

Extraction MethodRecovery Percentage (%)Reference
Solid-Phase Extraction (SPE)> 99%[9][10][11]
Liquid-Liquid Extraction (LLE)Not explicitly stated, but method is used for quantification[4][6]
Protein Precipitation (PPT)> 90% (for various drugs, general method)[2]

Q5: Is an internal standard necessary for accurate quantification of paliperidone?

Yes, using an internal standard is crucial for accurate and precise quantification, especially when using LC-MS/MS. A stable isotope-labeled internal standard like paliperidone-d4 is highly recommended to compensate for variability in sample preparation and potential matrix effects.[5]

Experimental Protocols

1. Solid-Phase Extraction (SPE) Protocol

This protocol is a general guideline and may require optimization.

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.[1]

    • Spike the plasma with a known concentration of paliperidone-d4 internal standard.

  • SPE Procedure:

    • Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.[1]

    • Equilibration: Equilibrate the cartridge with 1 mL of an appropriate buffer (e.g., ammonium (B1175870) acetate (B1210297) buffer).[1]

    • Loading: Load the pre-treated plasma sample onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5-10% methanol in water) to remove interferences.[1]

    • Elution: Elute paliperidone and the internal standard with 1 mL of an appropriate organic solvent, such as methanol or a methanol/acetonitrile mixture.[1]

    • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[1]

    • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the LC-MS/MS mobile phase.[1]

2. Liquid-Liquid Extraction (LLE) Protocol

  • Sample Preparation:

    • To a plasma sample, add the internal standard.

    • Add a basifying agent (e.g., 1M NaOH) to adjust the pH to approximately 10.

    • Add 5 mL of an appropriate extraction solvent (e.g., ethyl acetate).[6]

  • Extraction Procedure:

    • Vortex the mixture for 15 minutes.[6]

    • Centrifuge at 5000 rpm for 5 minutes to separate the layers.[6]

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.[6]

    • Reconstitute the residue in the mobile phase for analysis.

3. Protein Precipitation (PPT) Protocol

  • Sample Preparation:

    • To 100 µL of plasma, add 50 µL of the internal standard solution.[12]

    • Add 250 µL of cold acetonitrile.[12]

  • Precipitation and Extraction:

    • Vortex the mixture vigorously for at least 1 minute.[12]

    • Centrifuge at high speed (e.g., 14,800 rpm) for 2 minutes to pellet the precipitated proteins.[12]

    • Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.[12]

Visualizations

experimental_workflow_spe cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Preparation thaw Thaw Plasma vortex1 Vortex thaw->vortex1 spike Spike with IS vortex1->spike condition Condition Cartridge (Methanol, Water) spike->condition equilibrate Equilibrate Cartridge (Buffer) condition->equilibrate load Load Sample equilibrate->load wash Wash (e.g., 5% Methanol) load->wash elute Elute (Methanol/Acetonitrile) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Solid-Phase Extraction (SPE) Workflow for Paliperidone.

experimental_workflow_lle cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Preparation plasma Plasma Sample add_is Add IS plasma->add_is adjust_ph Adjust pH to ~10 add_is->adjust_ph add_solvent Add Extraction Solvent (e.g., Ethyl Acetate) adjust_ph->add_solvent vortex Vortex (15 min) add_solvent->vortex centrifuge Centrifuge (5000 rpm) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction (LLE) Workflow for Paliperidone.

experimental_workflow_ppt cluster_prep Sample Preparation cluster_precipitation Precipitation cluster_analysis Analysis plasma Plasma Sample (100 µL) add_is Add IS (50 µL) plasma->add_is add_acn Add Acetonitrile (250 µL) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (14,800 rpm) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analyze LC-MS/MS Analysis transfer->analyze

Caption: Protein Precipitation (PPT) Workflow for Paliperidone.

troubleshooting_low_recovery start Low Paliperidone Recovery method Which extraction method? start->method lle LLE method->lle LLE spe SPE method->spe SPE ppt PPT method->ppt PPT check_ph Is plasma pH ~10? lle->check_ph adjust_ph Adjust pH check_ph->adjust_ph No check_solvent Is extraction solvent appropriate? check_ph->check_solvent Yes end Re-analyze adjust_ph->end optimize_solvent_lle Optimize solvent (e.g., ethyl acetate) check_solvent->optimize_solvent_lle No check_solvent->end Yes optimize_solvent_lle->end check_conditioning Was cartridge properly conditioned? spe->check_conditioning recondition Follow conditioning protocol check_conditioning->recondition No check_elution Is elution solvent strong enough? check_conditioning->check_elution Yes recondition->end check_elution->end Yes optimize_elution Optimize elution solvent (e.g., acidified/basified methanol) check_elution->optimize_elution No optimize_elution->end check_ratio Is solvent:plasma ratio correct (e.g., 3:1)? ppt->check_ratio adjust_ratio Adjust solvent volume check_ratio->adjust_ratio No check_vortex Was vortexing sufficient? check_ratio->check_vortex Yes adjust_ratio->end check_vortex->end Yes increase_vortex Increase vortex time/speed check_vortex->increase_vortex No increase_vortex->end

Caption: Troubleshooting Logic for Low Paliperidone Recovery.

References

Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape for Paliperidone Palmitate-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Paliperidone (B428) Palmitate-d4, achieving a sharp, symmetrical chromatographic peak is critical for accurate quantification and reliable data. This guide provides a comprehensive resource for troubleshooting common issues leading to poor peak shape, including peak tailing, fronting, broadening, and splitting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during the chromatographic analysis of Paliperidone Palmitate-d4.

Q1: I'm observing significant peak tailing for this compound. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue, particularly for basic compounds like Paliperidone, and can significantly impact integration and accuracy.[1][2] The primary causes often revolve around unwanted secondary interactions between the analyte and the stationary phase.

Troubleshooting Steps:

  • Assess System Suitability: First, confirm your system is performing adequately by checking system suitability parameters.[1]

    ParameterTypical Acceptance CriteriaImplication of Poor Result
    Tailing Factor (Tf)T ≤ 2.0A value > 2.0 indicates significant tailing.[1]
    Theoretical Plates (N)N > 2000A low plate count suggests a loss of column efficiency.[1]
  • Investigate Potential Causes: If your system suitability fails, or you visually observe tailing, investigate the following, starting with the most common culprits for basic compounds.

    • Secondary Silanol (B1196071) Interactions: Paliperidone contains basic amine groups (pKa ≈ 8.2) that can interact strongly with acidic residual silanols on the surface of silica-based columns.[1] This is a very frequent cause of tailing for basic analytes.[1][2]

      • Solution 1: Adjust Mobile Phase pH. Lowering the mobile phase pH (e.g., to pH 3) will ensure the paliperidone molecule is fully protonated, which can minimize secondary interactions and improve peak shape.[1] Alternatively, a high pH (e.g., >9), if your column is stable at that range, can be used to keep the analyte in its neutral form.[1]

      • Solution 2: Use a Competing Base. Add a small amount of a competing base, like triethylamine (B128534) (TEA) (e.g., 0.1%), to the mobile phase.[1] TEA will preferentially interact with the active silanol sites, effectively masking them from the analyte.[1]

      • Solution 3: Use an End-Capped Column. Employ a modern, high-purity, end-capped column where the residual silanols have been chemically deactivated.[2][3]

    • Column Health:

      • Blocked Frit: Particulate matter from the sample or mobile phase can clog the inlet frit, distorting the flow path and causing tailing for all peaks.[1][4] If all peaks in your chromatogram are tailing, this is a likely cause.[4]

        • Solution: Try backflushing the column. If this doesn't work, the frit or the entire column may need to be replaced.[4]

      • Column Void/Channeling: The packed bed of the column can settle over time, creating a void at the inlet. This leads to a non-uniform flow and peak distortion.[1][2]

        • Solution: This is often irreversible, and the column will need to be replaced.[2][5]

    • Sample Overload: Injecting too much analyte can saturate the stationary phase.[1][4]

      • Solution: Reduce the injection volume or dilute the sample concentration and reinject.[1][3]

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

G Troubleshooting Workflow for Peak Tailing cluster_0 Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed q_all_peaks Are all peaks tailing? start->q_all_peaks c_column_health Check Column Health: - Blocked Frit - Column Void q_all_peaks->c_column_health Yes q_single_peak Single Peak Tailing q_all_peaks->q_single_peak No c_replace_column Backflush or Replace Column c_column_health->c_replace_column c_secondary_int Suspect Secondary Interactions (esp. for basic compounds) q_single_peak->c_secondary_int c_adjust_ph Adjust Mobile Phase pH (e.g., pH 3 or pH > 9) c_secondary_int->c_adjust_ph c_add_tea Add Competing Base (e.g., TEA) c_secondary_int->c_add_tea c_overload Check for Sample Overload c_secondary_int->c_overload c_reduce_conc Reduce Concentration / Injection Volume c_overload->c_reduce_conc

Caption: A logical workflow for diagnosing and resolving peak tailing.

Q2: My peak for this compound is fronting. What does this indicate?

A2: Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but often points to a few specific issues.[4][6]

Troubleshooting Steps:

  • Sample Solvent Mismatch: This is a very common cause.[1] If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., dissolving in 100% Acetonitrile or DMSO when the mobile phase is highly aqueous), the sample will not properly "stick" to the head of the column in a tight band.[1][5] This causes the peak to spread out and often front.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[1] If solubility is an issue, use the lowest possible concentration of the strong solvent and inject the smallest possible volume.[1]

  • Sample Overload: While often associated with tailing, severe mass overload can also cause fronting.[1][6]

    • Solution: Dilute your sample or reduce the injection volume.[6]

  • Column Collapse: This is a catastrophic column failure where the packed bed collapses, creating a void.[4][7] This can happen if the column is used outside its recommended pH or temperature limits.[4] When this occurs, fronting is often sudden and severe for all peaks.[4][7]

    • Solution: The column must be replaced.[7] Always operate columns within the manufacturer's specified limits.

Q3: The peak is very broad, leading to poor resolution. How can I improve its sharpness?

A3: Broad peaks are typically a sign of poor chromatographic efficiency or extra-column band broadening.[1]

Troubleshooting Steps:

  • Optimize Method Parameters:

    • Flow Rate: A flow rate that is too high can reduce efficiency. Try decreasing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).[1]

    • Temperature: Increasing the column temperature (e.g., in 5°C increments) can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks.[1]

  • Check for Extra-Column Band Broadening: This occurs when the sample band spreads out in the tubing and connections of your HPLC system.

    • Tubing: Ensure the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., ≤0.005 inches).[1]

    • Fittings: Improperly seated fittings can create dead volume where the sample can diffuse, leading to broader peaks.[1] Check all connections.

  • Evaluate Column Health: A deteriorated column with low theoretical plates will produce broad peaks.[1] If you have a new, equivalent column, run a standard to compare performance.

Q4: I am seeing split peaks for this compound. What could be the cause?

A4: Split peaks suggest that the analyte band is being disrupted as it enters or travels through the column.

Troubleshooting Steps:

  • Partially Blocked Frit: Similar to peak tailing, a partially blocked inlet frit can distort the flow path and split the peak.[8]

    • Solution: Backflush the column or replace it.[8]

  • Column Void: A void at the head of the column can cause the sample to travel through two different paths, leading to a split peak.[5][8]

    • Solution: The column needs to be replaced.[8]

  • Sample Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the mobile phase can cause the peak to split, especially for early eluting peaks.[1][9]

    • Solution: Prepare the sample in the mobile phase or a weaker solvent.[1]

The following diagram outlines the decision process for troubleshooting split peaks.

G Troubleshooting Workflow for Split Peaks cluster_1 Troubleshooting Workflow for Split Peaks start Split Peak Observed q_all_peaks Are all peaks split? start->q_all_peaks c_column_issue Suspect Column Issue: - Partially Blocked Frit - Column Void/Contamination q_all_peaks->c_column_issue Yes q_single_peak Is it a single or early-eluting peak? q_all_peaks->q_single_peak No c_replace_column Replace Column c_column_issue->c_replace_column c_solvent_mismatch Check for Sample Solvent Mismatch (Sample solvent stronger than mobile phase) q_single_peak->c_solvent_mismatch Yes c_coelution Consider Co-elution (Two different components) q_single_peak->c_coelution No c_change_solvent Prepare Sample in Mobile Phase c_solvent_mismatch->c_change_solvent c_adjust_method Adjust Method Parameters (e.g., Gradient, Temperature) c_coelution->c_adjust_method

Caption: A decision tree for diagnosing the cause of split peaks.

Q5: Does the fact that my compound is deuterated (this compound) affect peak shape or retention time compared to the non-deuterated standard?

A5: Yes, this is an important consideration. While deuterated standards are chemically similar to their non-deuterated (protiated) counterparts, the substitution of hydrogen with deuterium (B1214612) can lead to subtle physicochemical differences.[10] This is known as the chromatographic isotope effect.[10]

  • Retention Time Shift: In reversed-phase liquid chromatography (RPLC), deuterated compounds are often slightly less hydrophobic.[10] This typically results in the deuterated compound (this compound) eluting slightly earlier than the non-deuterated version.[10] The magnitude of this shift depends on the number and location of the deuterium atoms.[10][11]

  • Peak Shape: The primary factors affecting peak shape (tailing, fronting, etc.) will be the same for both the deuterated and non-deuterated compounds, as they are driven by the overall molecular structure and its interaction with the chromatographic system.[1] However, you should not expect the peaks to perfectly co-elute. If your method relies on co-elution for identification or quantification against a non-deuterated standard, this isotope effect must be accounted for.[10]

Experimental Protocols

This section provides example starting methodologies for the analysis of Paliperidone Palmitate. Note: These are general procedures and will likely require optimization for your specific instrument and application.

Example RP-HPLC Method

This protocol is based on typical methods for Paliperidone analysis.[12][13][14]

ParameterExample ConditionNotes
Column C18, 250 x 4.6 mm, 5 µmA standard C18 column is a good starting point.[14]
Mobile Phase A: pH 4 Acetate (B1210297) BufferB: AcetonitrileA buffer is critical to control the ionization state of Paliperidone.[12]
Gradient/Isocratic Isocratic: 20:80 (A:B)An isocratic method is simpler, but a gradient may be needed for complex samples.[12]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.[12][14]
Column Temperature 30 °CElevated temperature can improve peak shape.
Detection (UV) 238 nmPaliperidone has a UV maximum around this wavelength.[12][15]
Injection Volume 10 µLAdjust based on sample concentration to avoid overload.
Sample Diluent Mobile Phase (20:80 Buffer:ACN)Crucial for good peak shape.
Example LC-MS/MS Method

This protocol is adapted from bioanalytical methods for Paliperidone.[16]

ParameterExample ConditionNotes
Column C8 or C18, 50-100 mm x 2.1-4.6 mm, <5 µmA shorter column is often used for faster analysis times.[16]
Mobile Phase A: 10 mM Ammonium Acetate in WaterB: MethanolAmmonium acetate is a volatile buffer compatible with mass spectrometry.[16]
Gradient/Isocratic Isocratic: 30:70 (A:B)[16]
Flow Rate 0.5 - 1.0 mL/minMay require a post-column split depending on the MS interface.[16]
Column Temperature 40 °CHigher temperatures can reduce viscosity and improve ionization.
Detection (MS/MS) ESI+Paliperidone ionizes well in positive mode.
MRM Transitions Paliperidone: 427.2 > 207.2 m/zPaliperidone-d4: 431.2 > 211.2 m/zThese are the precursor > product ion transitions for monitoring.[16]
Sample Diluent Mobile Phase

References

Technical Support Center: Enhancing Sensitivity for Low Concentration Paliperidone Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with low concentrations of paliperidone (B428). Our aim is to help you enhance assay sensitivity and overcome common challenges encountered during experimental analysis.

Troubleshooting Guide

This guide addresses specific issues that can arise during the quantification of low concentration paliperidone samples.

Issue Potential Cause Recommended Solution
Poor Signal-to-Noise (S/N) Ratio at the Lower Limit of Quantification (LLOQ) 1. Inefficient ionization of paliperidone. 2. Suboptimal sample cleanup leading to matrix suppression. 3. Insufficient sample concentration.1. Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase pH is conducive to forming the desired precursor ion ([M+H]+). 2. Employ a more rigorous sample preparation method such as Solid Phase Extraction (SPE) instead of simple protein precipitation.[1][2] 3. Increase the initial sample volume and/or reduce the final reconstitution volume.
High Variability in Replicate Injections at Low Concentrations 1. Inconsistent sample preparation. 2. Carryover from previous injections. 3. Instability of paliperidone in the processed sample.1. Ensure precise and consistent pipetting and extraction steps. The use of a deuterated internal standard (paliperidone-d4) is highly recommended to normalize for variability.[1][3] 2. Optimize the LC wash method between injections. Use a strong organic solvent to flush the column and injection port. 3. Analyze samples immediately after preparation or perform stability studies to determine appropriate storage conditions.
Inability to Achieve Required LLOQ (e.g., <0.2 ng/mL) 1. Insufficient sensitivity of the mass spectrometer. 2. Significant matrix effects suppressing the analyte signal. 3. Suboptimal chromatographic separation leading to co-elution with interfering substances.1. Utilize a more sensitive mass spectrometer if available. Optimize MRM transitions for maximum intensity. 2. Evaluate different sample extraction techniques (e.g., LLE, SPE) to minimize matrix components.[2] A post-column infusion experiment can help identify regions of ion suppression.[4] 3. Adjust the mobile phase gradient and/or try a different LC column to improve the separation of paliperidone from matrix interferences.
Peak Tailing or Asymmetry 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Secondary interactions between paliperidone and the stationary phase.1. Flush the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to ensure paliperidone is in a single ionic state. 3. Add a small amount of an amine modifier (e.g., triethylamine) to the mobile phase to reduce peak tailing.

Frequently Asked Questions (FAQs)

1. What is a typical Lower Limit of Quantification (LLOQ) for paliperidone in plasma using LC-MS/MS?

Several validated LC-MS/MS methods report an LLOQ of approximately 0.200 ng/mL for paliperidone in human plasma.[1][3][5] Achieving this level of sensitivity requires optimized sample preparation and instrumental conditions.

2. How can I minimize matrix effects when analyzing low concentrations of paliperidone?

Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in sensitive bioanalysis.[2][4] To minimize them:

  • Use a stable isotope-labeled internal standard (SIL-IS): Paliperidone-d4 is commonly used and can effectively compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[1][3]

  • Optimize sample preparation: Solid Phase Extraction (SPE) is generally more effective at removing interfering matrix components than protein precipitation.[1][2]

  • Chromatographic separation: A well-optimized chromatographic method can separate paliperidone from co-eluting matrix components that may cause interference.

3. What are the recommended sample preparation techniques for enhancing sensitivity?

For low concentration samples, the choice of sample preparation is critical. While protein precipitation is a simpler method, Solid Phase Extraction (SPE) often provides a cleaner extract, leading to reduced matrix effects and improved sensitivity.[1][2] Liquid-Liquid Extraction (LLE) can also be an effective alternative.

4. Which LC column and mobile phase are recommended for sensitive paliperidone analysis?

A C18 column is commonly used for the analysis of paliperidone.[1][6] Mobile phases typically consist of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) with a pH modifier like formic acid to ensure good peak shape and ionization efficiency.[3][5]

5. What are the optimal mass spectrometry parameters for paliperidone detection?

Paliperidone is typically analyzed in positive ion mode using an electrospray ionization (ESI) source. The multiple reaction monitoring (MRM) transition for paliperidone is generally m/z 427.2 → 207.2. For the internal standard, paliperidone-d4, the transition is m/z 431.2 → 211.2.[1][3] Optimization of parameters like collision energy and declustering potential is crucial for maximizing signal intensity.

Quantitative Data Summary

The following tables summarize the performance of various published LC-MS/MS methods for the quantification of paliperidone.

Table 1: LC-MS/MS Method Performance for Paliperidone Analysis

Reference Sample Matrix Sample Preparation LLOQ (ng/mL) Linear Range (ng/mL) Internal Standard
Mirza Layeeq Ahmed Baig, et al. (2017)[1]Human PlasmaSolid Phase Extraction (SPE)0.2000.200 - 55.115Paliperidone-d4
Anonymous (2022)[5]Human PlasmaProtein Precipitation (Acetonitrile)0.20940.2094 - 20.94Metoprolol
Guo, W., et al. (2018)[7]Human SerumOnline SPE2.52.5 - 160Risperidone-d4

Experimental Protocols

Detailed Methodology: High-Sensitivity LC-MS/MS Analysis of Paliperidone in Human Plasma

This protocol is a composite based on commonly cited high-sensitivity methods.[1][3]

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 200 µL of plasma, add the internal standard (paliperidone-d4). Vortex and load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute paliperidone and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 column (e.g., Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm).[1]

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 5 mM ammonium acetate in water) and Mobile Phase B (e.g., methanol).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions:

    • Paliperidone: 427.2 → 207.2

    • Paliperidone-d4: 431.2 → 211.2

  • Data Analysis: Quantify paliperidone concentration using the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

experimental_workflow sample Plasma Sample (with Paliperidone-d4 IS) spe Solid Phase Extraction (SPE) sample->spe Sample Loading elution Elution & Evaporation spe->elution Wash & Elute reconstitution Reconstitution elution->reconstitution Dry Down lcms LC-MS/MS Analysis reconstitution->lcms Injection data Data Processing & Quantification lcms->data Signal Detection

Caption: Workflow for Paliperidone Sample Preparation and Analysis.

troubleshooting_logic start Low Signal/Noise at LLOQ? check_ms Optimize MS Parameters (Source, MRM) start->check_ms Yes revalidate Re-validate Method start->revalidate No check_sample_prep Improve Sample Cleanup (e.g., SPE vs. PP) check_ms->check_sample_prep check_concentration Increase Sample Volume/ Decrease Reconstitution Volume check_sample_prep->check_concentration check_concentration->revalidate

References

Technical Support Center: Method Refinement for High-Throughput Paliperidone Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of high-throughput screening (HTS) assays for paliperidone (B428) and similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of paliperidone that should be targeted in a high-throughput screen?

A1: Paliperidone's therapeutic effect is primarily mediated through a combination of central dopamine (B1211576) type 2 (D2) and serotonin (B10506) type 2A (5-HT2A) receptor antagonism.[1] Therefore, HTS assays should be designed to identify compounds that block the activity of these two G protein-coupled receptors (GPCRs).

Q2: Which HTS assay formats are most suitable for screening for paliperidone-like activity?

A2: Cell-based functional assays that measure the downstream signaling of D2 and 5-HT2A receptors are highly suitable. The most common and effective formats include:

  • Calcium Flux Assays: The 5-HT2A receptor, and engineered D2 receptors, couple to the Gαq pathway, which upon activation, leads to an increase in intracellular calcium.[2] Antagonists like paliperidone will block this calcium release. This can be measured using calcium-sensitive fluorescent dyes.[3][4]

  • cAMP Assays: The D2 receptor is Gαi-coupled, and its activation leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] An antagonist will prevent this decrease. This can be measured using various commercially available bioluminescent or fluorescence-based cAMP assay kits.[6][7][8]

Q3: What are the critical quality control parameters for a paliperidone HTS assay?

A3: The Z'-factor is a critical parameter for assessing the quality of an HTS assay.[9] It measures the statistical separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[9][10] It is calculated using the means and standard deviations of your controls. Other important parameters include signal-to-background ratio, signal-to-noise ratio, and the coefficient of variation (%CV) across the plate.

Q4: How should I handle compound solubility and precipitation issues during the screen?

A4: Compound precipitation is a common issue in HTS. To mitigate this:

  • Ensure the final concentration of the solvent (typically DMSO) is compatible with your assay and does not exceed a level toxic to the cells (usually <0.5%).

  • If precipitation is observed upon dilution into aqueous assay buffer, try gentle warming (to 37°C) and vortexing.

  • Consider performing serial dilutions of the compounds in the assay buffer rather than a single large dilution.

  • Incorporate a pre-screen for compound auto-fluorescence or light scattering to identify problematic compounds early.

Data Presentation

Table 1: Receptor Binding Affinities of Paliperidone

This table summarizes the in vitro binding affinities of paliperidone for its primary targets and other receptors. Lower Ki/Kd values indicate higher binding affinity. This data is crucial for establishing expected potency in screening assays.

Receptor TargetReported Ki/Kd Range (nM)Reference
Serotonin 5-HT2A0.22 - 1.21[1]
Dopamine D22.8 - 6.6[1]
α1-Adrenergic1.3 - 11[1]
H1 Histaminergic3.4 - 34[1]

Table 2: HTS Assay Quality Control and Hit Criteria Example

This table provides an example of typical parameters and their acceptable ranges for a robust HTS campaign for paliperidone-like antagonists.

ParameterAcceptable RangeDescription
Z'-Factor≥ 0.5A measure of assay quality and robustness.[9][10]
Signal-to-Background Ratio> 5The ratio of the mean signal of the positive control to the mean signal of the negative control.
% Coefficient of Variation (%CV)< 15%A measure of the variability of the signal within replicates of the same control.
Primary Hit Cutoff> 50% inhibitionThe threshold of activity for a compound to be considered a "hit" in the primary screen.

Experimental Protocols

Protocol 1: Cell-Based Calcium Flux HTS Assay for 5-HT2A Antagonists

This protocol is designed for a 384-well plate format to identify antagonists of the 5-HT2A receptor.

  • Cell Culture and Plating:

    • Use a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293).

    • The day before the assay, plate the cells into 384-well black, clear-bottom microplates at a density of 10,000 - 20,000 cells per well in 20 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-8) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).

    • Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition:

    • Prepare a plate with test compounds, positive control (a known 5-HT2A antagonist like ketanserin), and negative control (DMSO vehicle).

    • Using an automated liquid handler, transfer a small volume (e.g., 10 µL) of the compound solutions to the cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Place the assay plate into a fluorescence kinetic plate reader (e.g., FLIPR).

    • Add a pre-determined EC80 concentration of a 5-HT2A agonist (e.g., serotonin) to all wells.

    • Immediately begin kinetic reading of the fluorescence signal (e.g., Ex: 490 nm, Em: 525 nm) every second for 60-90 seconds.

    • Antagonists will show a reduced fluorescence signal compared to the DMSO control wells.

Protocol 2: Cell-Based cAMP HTS Assay for D2 Antagonists

This protocol is designed for a 384-well plate format to identify antagonists of the D2 receptor using a competitive immunoassay format.

  • Cell Culture and Plating:

    • Use a cell line stably expressing the human D2 receptor (e.g., CHO-K1 or HEK293).

    • Harvest and resuspend cells in assay buffer.

    • Dispense 10 µL of the cell suspension (5,000 - 10,000 cells) into each well of a 384-well white microplate.

  • Compound and Agonist Addition:

    • Add 5 µL of test compounds, positive control (a known D2 antagonist like haloperidol), or negative control (DMSO vehicle) to the appropriate wells.

    • Add 5 µL of a D2 receptor agonist (e.g., quinpirole) at a pre-determined EC80 concentration to all wells except the negative control.

    • Incubate the plate for 30 minutes at room temperature.

  • cAMP Detection:

    • Following the manufacturer's instructions for your chosen cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based kits), add the detection reagents. This typically involves a lysis step followed by the addition of detection reagents.

    • Incubate for the recommended time (usually 60 minutes) at room temperature.

  • Signal Reading:

    • Read the plate on a plate reader compatible with the assay technology (e.g., time-resolved fluorescence or luminescence).

    • A decrease in signal (for competitive immunoassays) indicates an increase in intracellular cAMP, signifying antagonism of the Gαi-coupled D2 receptor.

Troubleshooting Guides

Troubleshooting Guide 1: Calcium Flux Assay

IssuePossible Cause(s)Recommended Solution(s)
Low Signal-to-Background Ratio - Low receptor expression in the cell line.- Inefficient dye loading.- Low cell viability or incorrect cell number.- Verify receptor expression using qPCR or Western blot.- Optimize dye concentration and incubation time.- Ensure cells are healthy and seeded at the optimal density.
High Well-to-Well Variability (%CV > 15%) - Inconsistent cell plating.- Edge effects due to evaporation.- Inaccurate liquid handling.- Ensure a homogenous cell suspension during plating.- Fill the outer wells with sterile buffer or water.- Calibrate and maintain automated liquid handlers.
High Number of False Positives - Autofluorescent compounds.- Compounds that interfere with the calcium signaling pathway downstream of the receptor.- Perform a pre-screen of the compound library without the agonist to identify fluorescent compounds.- Use a counter-screen with a different cell line not expressing the receptor.
No Response to Agonist - Inactive agonist.- Cell line has lost receptor expression.- Incorrect assay buffer composition.- Use a fresh, validated batch of agonist.- Re-validate the cell line.- Ensure the buffer contains the necessary ions (e.g., calcium).

Troubleshooting Guide 2: cAMP Assay

IssuePossible Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) - Low assay window (small difference between positive and negative controls).- High data variability.- Optimize agonist concentration (use EC80-EC90).- Include a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to increase cAMP accumulation.- Optimize cell number per well.
Inconsistent Results - Instability of reagents.- Variation in incubation times.- Cell passage number is too high.- Prepare fresh reagents daily.- Ensure consistent incubation times for all plates.- Use cells within a validated passage number range.
"U-shaped" Dose-Response Curve - Compound cytotoxicity at high concentrations.- Perform a cell viability assay in parallel to determine the cytotoxic concentration range of the compound.
Signal Drift Over Time - Reagents not at thermal equilibrium.- Degradation of cAMP.- Allow all reagents and plates to equilibrate to room temperature before starting.- Ensure the presence of a PDE inhibitor.

Visualizations

Caption: Paliperidone's dual antagonism of D2 and 5-HT2A receptors.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Automated Screening cluster_analysis Data Analysis A Compound Library (in DMSO) D Compound Transfer (Acoustic or Pin Tool) A->D B Cell Plating (384-well plate) E Reagent Addition (e.g., Dye Loading) B->E C Reagent Preparation (Dye/Buffer/Controls) C->E F Incubation E->F G Agonist Addition & Plate Reading F->G H Raw Data Collection G->H I Data Normalization (% Inhibition) H->I J Quality Control (Z'-Factor Calculation) I->J K Hit Identification J->K

Caption: A typical high-throughput screening workflow for antagonists.

Troubleshooting_Tree Start Poor Assay Performance (Low Z', High %CV) Q1 Are control signals consistent and separated? Start->Q1 Check Controls Q2 Optimize Assay Conditions Q1->Q2 No Q3 Is variability high across the plate? Q1->Q3 Yes A1 A1 Q2->A1 Cell Density A2 A2 Q2->A2 Reagent Concentration (Agonist, Dye) A3 A3 Q2->A3 Incubation Times Q4 Address Plate Effects Q3->Q4 Yes Q5 Are there many 'hit' compounds? Q3->Q5 No B1 B1 Q4->B1 Check for Edge Effects B2 B2 Q4->B2 Calibrate Liquid Handlers Q6 Investigate False Positives Q5->Q6 Yes End Assay performance likely improved. Proceed with screening. Q5->End No C1 C1 Q6->C1 Screen for Compound Autofluorescence C2 C2 Q6->C2 Run Counter-Screens

References

Validation & Comparative

A Comparative Guide to Internal Standards for Paliperidone Palmitate Bioanalysis: Paliperidone Palmitate-d4 vs. Risperidone-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of paliperidone (B428) in biological matrices following the administration of its long-acting injectable prodrug, paliperidone palmitate, is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of a suitable internal standard (IS) is a critical determinant of the robustness, accuracy, and reliability of the bioanalytical method, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of two commonly considered internal standards for the bioanalysis of paliperidone: Paliperidone Palmitate-d4 and Risperidone-d4.

Paliperidone palmitate is hydrolyzed in vivo to its active moiety, paliperidone. Consequently, the bioanalytical method quantifies the concentration of paliperidone in plasma or other biological fluids. An ideal internal standard should mimic the physicochemical properties of the analyte, paliperidone, throughout the entire analytical process, including extraction, chromatographic separation, and ionization. This mimicry allows for the correction of variability that can occur during sample preparation and analysis.

Stable isotope-labeled (SIL) internal standards are widely regarded as the "gold standard" in quantitative bioanalysis.[1][2] They are structurally identical to the analyte, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-identical nature ensures that the SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects and ionization suppression or enhancement, leading to highly accurate and precise quantification.[3][4]

The Candidates: this compound and Risperidone-d4

This compound is the deuterated analog of paliperidone palmitate. However, for the purpose of quantifying paliperidone in plasma, the relevant internal standard is Paliperidone-d4 , the deuterated analog of the active analyte. The use of Paliperidone-d4 ensures the closest possible physicochemical match to paliperidone.

Risperidone-d4 is the deuterated analog of risperidone (B510). Paliperidone is the major active metabolite of risperidone, differing only by the presence of a hydroxyl group.[5] This structural similarity makes Risperidone-d4 a viable alternative internal standard when a SIL-IS of the analyte is not available.[2]

Performance Comparison: A Data-Driven Perspective

Key Performance Parameters
Parameter Paliperidone-d4 (as IS for Paliperidone) Risperidone-d4 (as IS for Paliperidone) Rationale
Structural Similarity Identical to paliperidone (analyte)Structurally very similar to paliperidonePaliperidone-d4 provides the ideal structural analogy.
Chromatographic Behavior Co-elutes with paliperidoneMay exhibit a slight difference in retention time from paliperidoneCo-elution is critical for compensating for matrix effects at the exact point of analyte elution.
Extraction Recovery Expected to be identical to paliperidoneExpected to be very similar to paliperidoneMinor structural differences can potentially lead to slight variations in extraction efficiency.
Matrix Effects Experiences virtually identical matrix effects as paliperidoneExperiences very similar matrix effects to paliperidoneThe closer the structural and physicochemical properties, the better the compensation for ion suppression or enhancement.
Accuracy & Precision Generally leads to higher accuracy and precisionCan provide acceptable accuracy and precision with thorough validationThe superior ability of a SIL-IS to correct for variability typically results in more reliable data.

Experimental Protocols

A robust bioanalytical method is essential for the reliable quantification of paliperidone. Below is a generalized experimental protocol for the analysis of paliperidone in human plasma using an internal standard, based on common practices in the field.[1][6][7]

Sample Preparation (Solid-Phase Extraction - SPE)
  • Sample Aliquoting: Transfer a precise volume (e.g., 200 µL) of human plasma from study samples, calibration standards, and quality controls into polypropylene (B1209903) tubes.

  • Internal Standard Spiking: Add a fixed volume of the internal standard working solution (either Paliperidone-d4 or Risperidone-d4) to all tubes, except for blank matrix samples.

  • Vortexing: Briefly vortex-mix the samples to ensure homogeneity.

  • Pre-treatment: Add a suitable buffer (e.g., a weak acid) to the samples to optimize protein binding disruption and extraction conditions.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with methanol (B129727) followed by water or an appropriate buffer.

  • Sample Loading: Load the pre-treated plasma samples onto the conditioned SPE cartridges.

  • Washing: Wash the cartridges with a weak organic solvent solution to remove endogenous interferences.

  • Elution: Elute the analyte and internal standard from the cartridges with an appropriate elution solvent (e.g., methanol or acetonitrile, potentially with a modifier like formic acid or ammonia).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions
Parameter Typical Conditions for Paliperidone Analysis
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water or an ammonium (B1175870) acetate (B1210297) buffer
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Flow Rate 0.2 - 0.5 mL/min
Gradient A suitable gradient to achieve separation from endogenous components
Injection Volume 5 - 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Paliperidone: 427.2 > 207.2 m/zPaliperidone-d4: 431.2 > 211.2 m/zRisperidone-d4: 415.2 > 192.2 m/z (example transition)

Visualizing the Workflow and Rationale

The following diagrams illustrate the logical flow of selecting an internal standard and the typical experimental workflow for a bioanalytical method validation.

logical_relationship cluster_selection Internal Standard Selection Rationale Analyte Analyte: Paliperidone Ideal_IS Ideal IS: Stable Isotope-Labeled (Paliperidone-d4) Analyte->Ideal_IS Homologous Alternative_IS Alternative IS: Structurally Related (Risperidone-d4) Analyte->Alternative_IS Structurally Similar Less_Ideal_IS Less Ideal IS: Structurally Unrelated Analyte->Less_Ideal_IS Structurally Dissimilar

Logical relationship for internal standard selection.

experimental_workflow start Start: Plasma Sample spike Spike with Internal Standard (Paliperidone-d4 or Risperidone-d4) start->spike spe Solid-Phase Extraction (SPE) spike->spe wash Wash to Remove Interferences spe->wash elute Elute Analyte and IS wash->elute evap Evaporate and Reconstitute elute->evap lcms LC-MS/MS Analysis evap->lcms data Data Processing and Quantification lcms->data

References

The 'Gold Standard' in Paliperidone Quantification: A Comparative Guide to the Accuracy and Precision of Paliperidone Palmitate-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical determinant of success in the bioanalysis of paliperidone (B428). This guide provides a comprehensive comparison of Paliperidone Palmitate-d4 with alternative internal standards, supported by experimental data, to demonstrate its superior accuracy and precision in assays.

This compound, a stable isotope-labeled (SIL) internal standard, is widely regarded as the gold standard for the quantification of paliperidone in biological matrices. Its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes chromatographically and behaves similarly during extraction and ionization. This intrinsic similarity allows for the most effective correction of analytical variability, leading to highly accurate and precise results.

Comparative Analysis of Internal Standards

The choice of an internal standard significantly impacts the reliability of a bioanalytical method. While various compounds can be used, they are not all created equal. The following table summarizes the performance of this compound against other commonly used alternatives.

Internal StandardTypeStructural Similarity to PaliperidonePerformance CharacteristicsKey AdvantagesPotential Disadvantages
This compound Stable Isotope-Labeled (SIL)Excellent (Deuterated analog)High accuracy and precision, effectively tracks analyte during all analytical stages.Considered the "gold standard"; near-identical behavior to the analyte minimizes variability.Higher cost compared to non-labeled compounds.[1]
2,4-Difluorobenzoyl Paliperidone-d4 SIL DerivativeModerateShifts retention time, which can help avoid matrix interferences.May be advantageous in specific analytical contexts to avoid interferences.May not perfectly track the analyte during sample preparation and ionization, requiring more rigorous validation.
Risperidone-d4 Structurally Related CompoundHigh (Parent drug)Can provide good compensation for recovery and matrix effects due to high structural similarity.Risperidone is the parent drug and an active metabolite, so it cannot be used if both are being quantified.[1]
Diazepam, Metoprolol Structurally Unrelated CompoundsLowLower cost and wider availability.May not fully compensate for variability in recovery and matrix effects due to different physicochemical properties. Requires more rigorous validation.

Performance Data of this compound in Assays

Numerous studies have validated the performance of this compound in bioanalytical methods, consistently demonstrating its high accuracy and precision. The following table summarizes typical performance data from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

ParameterTypical Value/RangeReference
Linearity Range 0.200 - 55.115 ng/mL[2]
0.200 - 120.148 ng/mL
Accuracy 94.2% - 101.4%
Within 9.6% of target (Inter-run)[3]
Within 12% of target (Intra-run)[3]
Precision (%CV) < 10.9% (Intra-run)[3]
< 6.7% (Inter-run)[3]
< 2% (Intra- and Inter-day)[3]
Extraction Recovery > 99%

Experimental Protocols

A robust and validated experimental protocol is essential for achieving accurate and precise results. The following is a typical workflow for the quantification of paliperidone in human plasma using this compound as an internal standard.

Sample Preparation (Solid Phase Extraction - SPE)
  • Thawing and Aliquoting: Thaw human plasma samples, calibration standards, and quality control (QC) samples. Pipette a precise aliquot (e.g., 200 µL) of plasma into a clean polypropylene (B1209903) tube.

  • Internal Standard Spiking: Add a fixed amount of the this compound working solution to all tubes.

  • Mixing and Acidification: Vortex mix the samples. Add a buffer, such as a formic acid solution, to facilitate extraction.

  • Solid Phase Extraction:

    • Load the mixture onto a pre-conditioned SPE cartridge (e.g., Oasis MCX).

    • Wash the cartridge with an appropriate solution (e.g., 50:50 methanol (B129727)/water) to remove interferences.

    • Elute the analyte and internal standard from the cartridge with an elution solution (e.g., methanol with 2% ammonia).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: A C18 column is typically used for chromatographic separation with an isocratic mobile phase consisting of organic solvents (e.g., methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) solution).[2][4]

  • Mass Spectrometric Detection: A tandem mass spectrometer is used for detection in Multiple Reaction Monitoring (MRM) mode. The MRM transitions are set to monitor specific precursor and product ions for both paliperidone and this compound.[2][5]

    • Paliperidone: 427.2 > 207.2 (m/z)[2]

    • Paliperidone-d4: 431.2 > 211.2 (m/z)[2]

Workflow for Paliperidone Quantification

The following diagram illustrates the typical bioanalytical workflow for the quantification of paliperidone using this compound as an internal standard.

Paliperidone_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results Plasma_Sample Plasma Sample Spiking Spike with Paliperidone-d4 (IS) Plasma_Sample->Spiking Add IS Extraction Solid Phase Extraction (SPE) Spiking->Extraction Load onto SPE Evaporation Evaporation & Reconstitution Extraction->Evaporation Elute LC_MS_MS LC-MS/MS Analysis Evaporation->LC_MS_MS Inject Data_Acquisition Data Acquisition (MRM) LC_MS_MS->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Peak Area Ratios Quantification Quantification of Paliperidone Data_Processing->Quantification Calibration Curve

References

A Comparative Guide to the Quantification of Paliperidone and Other Atypical Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of paliperidone (B428) and other commonly prescribed atypical antipsychotics, including risperidone, olanzapine, and aripiprazole. The following sections present a detailed overview of the linearity and range of these methods, supported by experimental data to aid in the selection of the most suitable technique for your research and development needs.

Performance Comparison: Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. The following tables summarize these key performance characteristics for various analytical methods used for the quantification of paliperidone and its alternatives.

Paliperidone Quantification
Analytical MethodLinearity RangeCorrelation Coefficient (R²)Lower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)
LC-MS/MS 0.200 - 55.00 ng/mL≥ 0.990.200 ng/mL55.00 ng/mL
LC-MS/MS 0.25 - 250 ng/mL0.99900.25 ng/mL250 ng/mL
HPLC-UV 40 - 200 µg/mL0.99925.35 µg/mL200 µg/mL
HPLC-UV 5 - 30 µg/mL0.9990.20 µg/mL30 µg/mL
RP-HPLC 7.5 - 150 µg/mL0.9990.42 µg/mL150 µg/mL
UPLC 156 - 468 µg/mLNot SpecifiedNot SpecifiedNot Specified
Risperidone Quantification
Analytical MethodLinearity RangeCorrelation Coefficient (R²)Lower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)
LC-MS/MS 0.25 - 50.00 ng/mL> 0.990.25 ng/mL50.00 ng/mL
LC-MS/MS 0.11 - 26.75 ng/mLNot Specified0.11 ng/mL26.75 ng/mL
UHPLC-MS/MS 1 - 200 ng/mL0.991 ng/mL200 ng/mL
Olanzapine Quantification
Analytical MethodLinearity RangeCorrelation Coefficient (R²)Lower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)
RP-HPLC 2.5 - 23 µg/mL0.99982 µg/mL23 µg/mL
HPLC 2 - 30 µg/mL0.9998Not SpecifiedNot Specified
HPLC 10 - 50 µg/mL0.991Not SpecifiedNot Specified
UPLC-MS/MS 0.1 - 20 ng/mLNot Specified0.1 ng/mL20 ng/mL
Aripiprazole Quantification
Analytical MethodLinearity RangeCorrelation Coefficient (R²)Lower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)
UHPLC-MS/MS 25 - 1000 ng/mL0.99825 ng/mL1000 ng/mL
LC-MS/MS 0.10 - 100 ng/mLNot Specified0.10 ng/mL100 ng/mL
UPLC-MS/MS 2 - 1025 ng/mL0.999512.02 ng/mL1025 ng/mL
HPLC 40 - 160 µg/mL0.9990.1 µg/mL160 µg/mL

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Paliperidone Quantification via LC-MS/MS[1][2]
  • Sample Preparation: Solid Phase Extraction (SPE).

  • Chromatographic Column: Thermo Betabasic-8, 5 μm, 100 mm x 4.6 mm.

  • Mobile Phase: Methanol and Ammonium acetate (B1210297) solution (70:30 v/v).

  • Flow Rate: 1.0 mL/minute with a 1:1 post-column split.

  • Internal Standard: Paliperidone D4.

  • Detection: Mass spectrometry with multiple reaction monitoring (MRM) transitions at 427.2 > 207.2 (m/z) for paliperidone and 431.2 > 211.2 (m/z) for Paliperidone D4.

Risperidone Quantification via UHPLC-MS/MS[1]
  • Sample Preparation: Protein precipitation followed by evaporation and reconstitution.

  • Chromatographic Column: ACQUITY UHPLC BEH Shield RP18 (2.1 × 50.0 mm, 1.7 μm).

  • Mobile Phase: Water and acetonitrile (B52724) (85:15 v/v).

  • Flow Rate: Not specified.

  • Internal Standard: Risperidone-d4.

  • Detection: Triple quadrupole mass spectrometer.

Olanzapine Quantification via RP-HPLC[3]
  • Sample Preparation: Dilution with HPLC grade water.

  • Chromatographic Column: C18 (100 × 4.6 mm, 5μm).

  • Mobile Phase: Acetonitrile and Monobasic potassium phosphate (B84403) (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode array detector at 280 nm.

Aripiprazole Quantification via UHPLC-MS/MS[2]
  • Sample Preparation: Not specified.

  • Chromatographic Column: ACQUITY UHPLC BEH C18 (2.1 × 50.0 mm, 1.7 μm).

  • Mobile Phase: Not specified.

  • Flow Rate: 0.6 mL/min.

  • Internal Standard: Aripiprazole-d8.

  • Detection: Mass Spectrometry.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of paliperidone and alternative antipsychotics.

Paliperidone_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Collection SPE Solid Phase Extraction (SPE) Plasma_Sample->SPE Load Elution Elution of Analyte SPE->Elution Wash & Elute Injection Injection into LC-MS/MS Elution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Workflow for Paliperidone Quantification via LC-MS/MS.

Antipsychotic_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis Biological_Sample Biological Sample (Plasma/Serum) Protein_Precipitation Protein Precipitation Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection into HPLC/UPLC Supernatant_Transfer->Injection Separation Chromatographic Separation Injection->Separation Detection UV or MS Detection Separation->Detection Peak_Analysis Peak Area/Height Measurement Detection->Peak_Analysis Concentration_Calculation Concentration Calculation Peak_Analysis->Concentration_Calculation

Caption: General Workflow for Antipsychotic Quantification.

A Comparative Analysis of an Alternative Stable Isotope-Labeled Internal Standard for Paliperidone Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods for paliperidone (B428) quantification. An ideal internal standard should closely mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variations in extraction recovery and matrix effects. This guide provides a comparative overview of a potential alternative stable isotope-labeled (SIL) internal standard for paliperidone, with a focus on recovery performance.

Stable isotope-labeled (SIL) analogs of the analyte are widely regarded as the gold standard for internal standards in quantitative mass spectrometry-based bioanalysis. Their near-identical physicochemical properties to the analyte ensure they behave similarly during extraction and chromatographic separation, and experience comparable matrix effects. The most commonly used SIL internal standard for paliperidone is Paliperidone-d4.

Quantitative Data Summary

The following table summarizes the reported recovery performance of Paliperidone-d4 from various studies. It is important to note that the experimental conditions, such as the biological matrix and extraction method, varied between these studies.

Internal StandardAnalyteBiological MatrixExtraction MethodAverage Recovery (%)Reference
Paliperidone-d4PaliperidoneHuman PlasmaSolid Phase Extraction (SPE)>99[1][2][3]
Paliperidone-d4PaliperidoneHuman PlasmaLiquid-Liquid Extraction (LLE)Not explicitly quantified, but method showed good accuracy and precision[4]

Note: Specific quantitative recovery data for 2,4-Difluorobenzoyl Paliperidone-d4 was not available in the reviewed public literature.

Comparative Overview of SIL Internal Standards

Paliperidone-d4

Paliperidone-d4 is the most widely used and accepted SIL internal standard for the bioanalysis of paliperidone.[5][6] Its chemical structure is identical to paliperidone, with the exception of four deuterium (B1214612) atoms, which provides the necessary mass shift for mass spectrometric detection without significantly altering its physicochemical properties.

Advantages:

  • High Structural Similarity: Ensures it co-elutes with paliperidone and exhibits nearly identical extraction and ionization behavior.[7]

  • Proven Performance: Numerous validated bioanalytical methods have successfully used Paliperidone-d4, demonstrating its reliability in compensating for variability.[5]

Disadvantages:

  • Cost: As with many SIL internal standards, the cost can be a consideration.

2,4-Difluorobenzoyl Paliperidone-d4

This is a derivatized analog of paliperidone, incorporating both deuterium labeling and a chemical modification with a 2,4-difluorobenzoyl group. This modification significantly alters the molecular weight and may change its chromatographic and extraction properties.

Expected Advantages:

  • Chromatographic Separation: The derivatization will likely alter the retention time, which can be advantageous in preventing potential cross-signal interference with the analyte, although this is generally not an issue with SIL standards due to the mass difference.

Potential Disadvantages:

  • Differential Recovery: The addition of the 2,4-difluorobenzoyl group alters the molecule's polarity and size, which could lead to different extraction efficiency compared to the underivatized paliperidone.[8] This could potentially compromise its ability to accurately track and compensate for the analyte's recovery.

  • Altered Ionization Efficiency: The chemical modification might change the ionization efficiency, potentially leading to a different response to matrix effects compared to paliperidone.[8]

  • Lack of Published Data: The absence of publicly available data on its performance makes its selection a risk without thorough in-house validation.[7]

Risperidone-d4

Risperidone (B510) is the parent drug of paliperidone (9-hydroxyrisperidone), and they share a very similar chemical structure. Risperidone-d4 has been used as a SIL internal standard for both risperidone and paliperidone.[7]

Expected Advantages:

  • High Structural Similarity: Due to the close structural relationship, it is expected to provide good compensation for recovery and matrix effects.[7]

Potential Disadvantages:

  • Not Identical: While structurally similar, it is not identical to paliperidone, and minor differences in physicochemical properties could lead to slight variations in analytical behavior.

Experimental Protocol for Recovery Assessment

The following is a generalized experimental protocol for determining the extraction recovery of an internal standard in a bioanalytical method. This protocol is based on widely accepted practices in the field.[7]

1. Preparation of Solutions:

  • Prepare stock solutions of paliperidone and the SIL internal standard (e.g., Paliperidone-d4) in a suitable organic solvent (e.g., methanol).

  • Prepare a series of working solutions by diluting the stock solutions to various concentrations.

2. Sample Sets: Prepare three sets of samples at low, medium, and high concentrations:

  • Set A (Neat Solution): Analyte and internal standard are spiked into the final reconstitution solvent. This set represents 100% recovery.

  • Set B (Post-extraction Spike): Blank biological matrix (e.g., human plasma) is processed through the entire extraction procedure. The analyte and internal standard are spiked into the final extract. This set is used to evaluate matrix effects.

  • Set C (Pre-extraction Spike): The analyte and internal standard are spiked into the biological matrix before the extraction process begins.

3. Sample Extraction:

  • Process the "Pre-extraction Spike" samples (Set C) and the blank matrix for the "Post-extraction Spike" samples (Set B) using the chosen extraction methodology (e.g., Solid Phase Extraction, Liquid-Liquid Extraction, or Protein Precipitation).

4. LC-MS/MS Analysis:

  • Analyze all three sets of samples using a validated LC-MS/MS method.

  • Record the peak areas of the analyte and the internal standard for each sample.

5. Calculation of Recovery: The recovery of the internal standard is calculated using the following formula:

Recovery (%) = (Mean Peak Area of IS in Set C / Mean Peak Area of IS in Set B) x 100

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for assessing the recovery of a SIL internal standard.

G cluster_prep Solution Preparation cluster_extraction Extraction Process cluster_spiking Spiking cluster_analysis Analysis & Calculation stock Stock Solutions (Analyte & IS) working Working Solutions stock->working set_a Set A (Neat Solution) working->set_a Spike into Reconstitution Solvent set_c Set C (Pre-extraction Spike) working->set_c Spike into Blank Matrix lcms LC-MS/MS Analysis set_a->lcms set_b Set B (Post-extraction Spike) set_b->lcms extraction Extraction (SPE, LLE, or PPT) set_c->extraction blank_matrix Blank Biological Matrix blank_matrix->extraction extracted_blank Extracted Blank Matrix extraction->extracted_blank extracted_blank->set_b Spike into Final Extract spiking_point1 spiking_point2 calculation Calculate % Recovery ((Set C / Set B) * 100) lcms->calculation

Workflow for assessing internal standard recovery.

Conclusion

The choice of an internal standard is paramount for the development of a reliable bioanalytical method for paliperidone. Paliperidone-d4 is a well-established and validated SIL internal standard that has consistently demonstrated high and reproducible recovery, making it the preferred choice for most applications.

While derivatized SIL internal standards like 2,4-Difluorobenzoyl Paliperidone-d4 may offer certain chromatographic advantages, the significant structural modification introduces a risk of differential extraction recovery and ionization behavior. Without publicly available data to support its performance, a thorough in-house validation would be required to ensure it can adequately mimic the behavior of paliperidone. For routine bioanalysis, sticking with the proven performance of Paliperidone-d4 is the most scientifically sound and efficient approach. When a SIL internal standard for paliperidone is not available, a structurally related compound like Risperidone-d4 could be a suitable alternative, though it also requires careful validation.

References

A Comparative Guide to Paliperidone Analytical Method Validation Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of paliperidone (B428) in pharmaceutical dosage forms, with a focus on validation according to the International Council for Harmonisation (ICH) guidelines. The objective is to offer researchers, scientists, and drug development professionals a resource for selecting and implementing robust analytical procedures. This document outlines the core validation parameters as stipulated by ICH Q2(R1) and presents supporting experimental data from various studies on paliperidone.[1][2][3][4]

Core Principles of Analytical Method Validation

Analytical method validation is a critical process in pharmaceutical development and quality control, ensuring that the chosen analytical procedure is suitable for its intended purpose.[1][5][6] The ICH guidelines delineate several key parameters that must be evaluated to demonstrate a method's reliability and accuracy.[2][4] These include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][2][7]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1][2]

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5][8]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[1][2] It is often expressed as the percent recovery of a known amount of analyte.[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2] It is typically expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2][6]

Comparative Analysis of Paliperidone Analytical Methods

Various analytical techniques have been employed for the quantification of paliperidone, with High-Performance Liquid Chromatography (HPLC) being the most prevalent.[9][10] The following tables summarize the performance data from different validated HPLC methods for paliperidone, providing a direct comparison of their key validation parameters.

Parameter Method 1 (RP-HPLC) [11]Method 2 (RP-HPLC) [12]Method 3 (RP-HPLC) [13]Method 4 (HPTLC) [14]ICH Guideline/Acceptance Criteria
Linearity Range 5-30 µg/mL5-30 µg/mL10-50 µg/mL100-600 ng/mLDefined by the method's purpose.
Correlation Coefficient (r²) 0.99990.9990.9990.9997≥ 0.995[2]
Accuracy (% Recovery) 101.10 ± 1.635%98.5% - 101.3%Not explicitly stated97.5% - 99.2%Typically 98.0% - 102.0% for assays.[4]
Precision (%RSD) 0.8077% (repeatability)Not explicitly stated< 2% (ruggedness)Not explicitly stated≤ 2% is commonly acceptable.[1]
LOD 0.580531 µg/mL0.05 µg/mL1.0395 µg/mLNot explicitly statedDetermined by signal-to-noise ratio (e.g., 3:1).[7]
LOQ 1.75918 µg/mL0.20 µg/mL3.15 µg/mLNot explicitly statedDetermined by signal-to-noise ratio (e.g., 10:1).[7]

Experimental Protocols for Key Validation Experiments

The following sections detail the methodologies for conducting the key validation experiments as per ICH guidelines, with specific examples relevant to paliperidone analysis.

Specificity

The specificity of an analytical method is its ability to measure the analyte of interest accurately and specifically in the presence of other components in the sample matrix.

Experimental Protocol:

  • Forced Degradation Studies: Subject the paliperidone drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.

  • Analysis of Stressed Samples: Analyze the stressed samples using the developed method.

  • Peak Purity Analysis: Assess the purity of the paliperidone peak in the presence of degradation products and any excipients. The method is considered specific if the paliperidone peak is well-resolved from any other peaks.

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval over which this linearity, along with acceptable accuracy and precision, is demonstrated.

Experimental Protocol:

  • Preparation of Standard Solutions: Prepare a series of at least five standard solutions of paliperidone at different concentrations. For an assay, this is typically 80% to 120% of the target concentration.[2]

  • Analysis: Analyze each standard solution in triplicate.

  • Calibration Curve: Plot the mean response against the concentration and perform a linear regression analysis.

  • Evaluation: The correlation coefficient (r²) should be at least 0.995.[2] The range is established by confirming that the method has the required precision, accuracy, and linearity within the defined upper and lower concentration limits.[8]

Accuracy (Recovery)

Accuracy is determined by how close the measured value is to the true value and is often assessed through recovery studies.

Experimental Protocol:

  • Spiking: Spike a placebo (a mixture of all excipients without the active pharmaceutical ingredient) with a known amount of paliperidone at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze a minimum of three replicates at each concentration level.

  • Calculation: Calculate the percentage recovery using the formula: (Measured Concentration / Theoretical Concentration) * 100. The recovery should typically be within 98.0% to 102.0% for an assay.[4]

Precision

Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-assay Precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.[6]

  • Intermediate Precision (Inter-assay Precision): Repeat the repeatability study on a different day, with a different analyst, or on different equipment.

  • Reproducibility (Inter-laboratory Precision): This is assessed by means of an inter-laboratory trial and is not typically required for submission.

  • Evaluation: The precision is expressed as the relative standard deviation (%RSD) of the series of measurements. A %RSD of ≤ 2% is generally considered acceptable.[1]

Visualizing the Validation Process

The following diagrams illustrate the workflow of the analytical method validation process and the relationship between the different validation parameters as outlined by the ICH guidelines.

ICH_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_documentation Documentation Phase define_purpose Define Intended Purpose of the Method select_parameters Select Validation Parameters (ICH Q2) define_purpose->select_parameters set_criteria Set Acceptance Criteria select_parameters->set_criteria prepare_protocol Prepare Validation Protocol set_criteria->prepare_protocol perform_experiments Perform Validation Experiments collect_data Collect and Analyze Data perform_experiments->collect_data generate_report Generate Validation Report collect_data->generate_report prepare_protocol->perform_experiments

Caption: A workflow diagram of the analytical method validation process.

Validation_Parameters_Relationship cluster_quantitative Quantitative Tests cluster_qualitative Qualitative & Limit Tests cluster_general General Requirement Accuracy Accuracy Range Range Accuracy->Range Precision Precision Precision->Range Linearity Linearity Linearity->Range Range->Accuracy Range->Precision LOQ LOQ LOQ->Range Specificity Specificity Specificity->Accuracy Specificity->Precision LOD LOD Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelationship of ICH analytical validation parameters.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Paliperidone Palmitate-d4 and Other Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of paliperidone (B428) is critical for pharmacokinetic studies, therapeutic drug monitoring, and ensuring the safety and efficacy of this widely used atypical antipsychotic. In the realm of bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled (SIL) internal standard is the undisputed gold standard for achieving the highest levels of accuracy and precision. This guide provides a comprehensive comparison of the performance of Paliperidone Palmitate-d4 with other commonly used deuterated standards for antipsychotic drugs, supported by experimental data and detailed protocols.

Paliperidone-d4, the deuterated analog of paliperidone, is the preferred internal standard for the bioanalysis of paliperidone.[1] Its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes and behaves similarly during sample extraction and ionization.[1] This mimicry provides the most effective correction for variations that can occur during the analytical process, such as extraction recovery and matrix effects.[1]

Performance Comparison of Deuterated Internal Standards

The following tables summarize the validated performance data for Paliperidone-d4 and other deuterated internal standards used in the quantification of their respective parent drugs. This data, compiled from various bioanalytical method validation studies, highlights the key performance characteristics that are crucial for a reliable internal standard.

Table 1: Performance Characteristics of Paliperidone-d4

ParameterResultReference
Analyte Paliperidone[2][3]
Internal Standard Paliperidone-d4[2][3]
Concentration Range 0.200 - 55.115 ng/mL[2]
Extraction Recovery > 99%[2][4]
Accuracy 94.2% - 101.4%[2][4]
Precision (Within-run) < 101.5%[2][4]
Precision (Between-run) < 101.5%[2][4]

Table 2: Performance Characteristics of Other Deuterated Antipsychotic Standards

ParameterOlanzapine-d3Quetiapine-d8Aripiprazole (B633) (IS not specified as deuterated in all studies)
Analyte Olanzapine (B1677200)Quetiapine & MetabolitesAripiprazole & Dehydroaripiprazole
Internal Standard Olanzapine-d3Quetiapine-d8Propranolol / Papaverine
Concentration Range 5 - 500 nM2 - 15,000 µg/L (Analyte dependent)0.1 - 1000 ng/mL (Analyte dependent)
Extraction Recovery 84% - 95%[5]Not explicitly stated95.2 ± 4.5% (Aripiprazole)[6]
Accuracy 2.6% - 11.9% (inaccuracy)[5]Within 10%[6]Within 10%[6]
Precision (Within & Between-run) CV ≤ 4.8% (Within-assay)[5]Within 10%[6]Within 10%[6]
Matrix Effect 100% - 103% (CV ≤ 2.6%)[5]Not explicitly statedNo effect of IS on ion suppression[7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the bioanalytical quantification of paliperidone using Paliperidone-d4 as an internal standard.

Sample Preparation: Solid Phase Extraction (SPE)

This protocol outlines a common procedure for extracting paliperidone and its internal standard from human plasma.

  • Spiking: To a 200 µL aliquot of human plasma, add a known amount of Paliperidone-d4 working solution.[1]

  • Pre-treatment: Vortex the plasma sample to ensure homogeneity.[1]

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) according to the manufacturer's instructions.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[1]

  • Washing: Wash the cartridge with a solution (e.g., 50:50 methanol (B129727)/water) to remove potential interferences.[1]

  • Elution: Elute the analyte and internal standard from the cartridge with an appropriate elution solvent (e.g., methanol with 2% ammonia).[1]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.[1]

LC-MS/MS Analysis
  • Chromatographic Column: A C18 column, such as a Thermo Betabasic-8 (100 mm x 4.6 mm, 5 µm), is commonly used.[2]

  • Mobile Phase: A mixture of methanol and an aqueous buffer like ammonium (B1175870) acetate (B1210297) (e.g., 70:30 v/v) is often employed.[2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[2]

  • Mass Spectrometry: Detection is performed on a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both paliperidone and Paliperidone-d4.

    • Paliperidone Transition: m/z 427.2 > 207.2[2][3]

    • Paliperidone-d4 Transition: m/z 431.2 > 211.2[2][3]

Visualizing the Workflow and Underlying Principles

To better illustrate the processes involved, the following diagrams, created using the DOT language, depict the experimental workflow and the rationale for using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample spike Spike with Paliperidone-d4 plasma->spike spe Solid Phase Extraction (SPE) spike->spe extract Dried Extract spe->extract reconstitute Reconstitution extract->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition ms->data ratio Calculate Peak Area Ratio (Analyte/IS) data->ratio concentration Determine Analyte Concentration ratio->concentration curve Calibration Curve curve->concentration

Caption: Experimental workflow for paliperidone quantification.

G cluster_result Result a_extraction Variable Extraction Recovery a_signal Variable MS Signal a_extraction->a_signal a_matrix Matrix Effects (Ion Suppression/Enhancement) a_matrix->a_signal ratio Constant Peak Area Ratio (Analyte/IS) a_signal->ratio is_extraction Mirrors Analyte Extraction is_signal Proportional MS Signal is_extraction->is_signal is_matrix Experiences Same Matrix Effects is_matrix->is_signal is_signal->ratio accurate Accurate & Precise Quantification ratio->accurate

Caption: Rationale for using a deuterated internal standard.

References

A Comparative Guide to Inter-laboratory Quantification of Paliperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of paliperidone (B428), an atypical antipsychotic medication. The information presented is collated from a review of published single-laboratory validation studies, offering an objective overview of method performance to aid in the selection of appropriate analytical techniques for research, quality control, and clinical monitoring.

Introduction

Accurate and precise quantification of paliperidone is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. While a formal inter-laboratory comparison study with standardized samples has not been identified in the public literature, this guide synthesizes data from multiple independent studies to present a comparative overview of commonly employed analytical methods. The primary techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative performance characteristics of different analytical methods for paliperidone quantification as reported in various studies. These tables are intended to provide a comparative snapshot of the capabilities of each method.

Table 1: Comparison of HPLC-UV Methods for Paliperidone Quantification

ParameterMethod 1Method 2Method 3
Linearity Range 7.5-150 µg/mL[1]5-30 µg/mL[2]5-30 µg/mL[3]
Accuracy (% Recovery) 100.15% - 101.29%[1]98.5% - 101.3%[2]101.10% ± 1.635%[3]
Precision (%RSD) < 2%[1]Not explicitly stated0.8077%[3]
Limit of Detection (LOD) 0.14 µg/mL[1]Not explicitly stated0.580531 µg/mL[3]
Limit of Quantitation (LOQ) 0.42 µg/mL[1]Not explicitly stated1.75918 µg/mL[3]
Wavelength (nm) 237[1]275[2]225[3]

Table 2: Comparison of LC-MS/MS Methods for Paliperidone Quantification in Human Plasma

ParameterMethod 1Method 2Method 3
Linearity Range 0.200-55.00 ng/mL[4][5]0.2-100 ng/mL[6]0.2094-20.94 ng/mL[7]
Accuracy 94.2% - 101.4%[4][5]Good precision and accuracy[6]< 15% (as intra- and inter-day precision and accuracy)[7]
Precision (%RSD) Within 101.5% (as within-run and between-run precisions)[4]Good precision and accuracy[6]< 15% (as intra- and inter-day precision and accuracy)[7]
Lower Limit of Quantitation (LLOQ) 0.200 ng/mL[4][5]0.2 ng/mL[6]Not explicitly stated
Internal Standard Paliperidone-d4[4][5]Not explicitly statedMetoprolol[7]

Table 3: Comparison of HPTLC Methods for Paliperidone Quantification

ParameterMethod 1Method 2Method 3
Linearity Range 500-2500 ng/band[8]20-140 ng/band[9][10]100-600 ng/mL[11][12]
Accuracy (% Recovery) Not explicitly statedNot explicitly statedNot explicitly stated
Precision (%RSD) Not explicitly statedNot explicitly stated< 5% at LOQ[12]
Limit of Detection (LOD) 47.70 ng/band[8]13.573 ng/band[9]15.11 ng/spot[11][12]
Limit of Quantitation (LOQ) 144.56 ng/band[8]41.130 ng/band[9]45.79 ng/spot[11][12]
Wavelength (nm) 236[8]Not explicitly stated284[11][12]

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques cited in this guide.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Method 1 (Stability-Indicating RP-HPLC) [1]

  • Chromatographic Separation: Phenomenex, Gemini NX, Octadecyl silane (B1218182) column (150x4.6 mm, 5 µm).

  • Mobile Phase: Methanol: Acetonitrile (B52724): 0.15% v/v triethylamine (B128534) in water (pH 6) in the ratio of 50:20:30 v/v.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 237 nm.

  • Sample Preparation (for solid dosage form): Twenty tablets are weighed and crushed. A portion of the powder equivalent to a specific weight of paliperidone is accurately weighed, dissolved in diluent, sonicated, and diluted to the final concentration. The solution is then filtered before injection.

Method 2 [2]

  • Chromatographic Separation: Thermosil Symmetry C18 (100 x 4.6 mm I.D., 5 μm particle size).

  • Mobile Phase: Ammonium acetate (B1210297) buffer (pH 4.0) and acetonitrile in a 50:50 v/v ratio.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 275 nm.

  • Standard and Sample Preparation: A stock solution of paliperidone is prepared by dissolving a known weight in the mobile phase. Working standards and samples are prepared by further dilution. For tablets, a powder equivalent to a known amount of paliperidone is dissolved in the mobile phase, sonicated, and diluted.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Method for Quantification in Human Plasma [4][5]

  • Sample Preparation: Solid Phase Extraction (SPE) is used to extract paliperidone and the internal standard (Paliperidone-d4) from human plasma.

  • Chromatographic Separation: Thermo Betabasic-8, 5 μm 100 mm x 4.6 mm column.

  • Mobile Phase: Methanol: Ammonium acetate solution (70:30 v/v).

  • Flow Rate: 1.0 mL/minute with a 1:1 post-column split.

  • Detection: Mass Spectrometry with Multiple Reaction Monitoring (MRM).

    • Paliperidone transition: 427.2 > 207.2 (m/z)

    • Paliperidone-d4 transition: 431.2 > 211.2 (m/z)

High-Performance Thin-Layer Chromatography (HPTLC)

Method 1 [8]

  • Stationary Phase: Aluminium TLC plates precoated with silica (B1680970) gel 60F254.

  • Mobile Phase: Chloroform: Methanol (3:7 v/v).

  • Detection: Densitometric analysis in absorbance mode at 236 nm.

Method 2 [11][12]

  • Stationary Phase: Aluminium-backed layer of silica gel 60F254.

  • Mobile Phase: Methanol–ethyl acetate (8.0 + 2.0 v/v).

  • Detection: Densitometric analysis at 284 nm.

Mandatory Visualizations

The following diagrams illustrate the typical experimental workflows for the described paliperidone quantification methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Sample (Bulk/Dosage Form) Dissolution Dissolution & Sonication Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Filtration Filtration Dilution->Filtration Injector Injector Filtration->Injector Column HPLC Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

HPLC-UV Experimental Workflow for Paliperidone Quantification.

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_lcms LC-MS/MS System cluster_analysis Data Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS SPE Solid Phase Extraction IS->SPE Injector Injector SPE->Injector Column LC Column Injector->Column MS Tandem Mass Spectrometer Column->MS MassSpec Mass Spectrum MS->MassSpec Quantification Quantification MassSpec->Quantification

LC-MS/MS Experimental Workflow for Paliperidone in Plasma.

HPTLC_Workflow cluster_prep Sample Preparation cluster_hptlc HPTLC Procedure cluster_analysis Data Analysis Sample Sample Dissolution Dissolution Sample->Dissolution Dilution Dilution Dissolution->Dilution Application Sample Application on Plate Dilution->Application Development Chromatographic Development Application->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning Drying->Scanning Quantification Quantification Scanning->Quantification

HPTLC Experimental Workflow for Paliperidone Quantification.

References

Safety Operating Guide

Proper Disposal Procedures for Paliperidone Palmitate-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of Paliperidone Palmitate-d4, a deuterated analog of an antipsychotic drug. Due to its pharmacological activity and potential hazards, this compound must be managed as a hazardous pharmaceutical waste.

Core Safety and Hazard Information

This compound is classified as acutely toxic if swallowed.[1][2][3][4] Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound to minimize exposure.[5] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

Quantitative Hazard Data Summary

Hazard ClassificationGHS CategoryHazard StatementSource
Acute Oral ToxicityCategory 3H301: Toxic if swallowed[1][2][4]
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child[4]

Experimental Protocol for Disposal

The following protocol outlines the necessary steps for the safe disposal of this compound and materials contaminated with it. This procedure is designed to comply with general laboratory safety standards and hazardous waste regulations, such as those outlined by the US Environmental Protection Agency (EPA).

1. Waste Characterization and Segregation:

  • 1.1. Classify all unused or expired this compound, as well as any materials that have come into contact with it (e.g., gloves, pipette tips, weighing boats, contaminated glassware), as "hazardous pharmaceutical waste".[5]

  • 1.2. This waste stream must be segregated from non-hazardous laboratory trash and other chemical waste streams to prevent accidental mixing and potential reactions.[6]

2. Containerization of Waste:

  • 2.1. Solid Waste: Place all solid waste contaminated with this compound into a dedicated, robust, leak-proof container with a secure lid.[5]

  • 2.2. Liquid Waste: For solutions containing this compound, use a designated, sealed, and shatter-resistant container specifically for hazardous liquid waste.[5]

  • 2.3. Sharps Waste: Any needles or syringes used to handle solutions of this compound must be disposed of in a designated sharps container.

3. Labeling of Waste Containers:

  • 3.1. All waste containers must be clearly labeled with the words "Hazardous Waste".[5][7]

  • 3.2. The label must include the full chemical name: "this compound".[5]

  • 3.3. Indicate the primary hazards, such as "Toxic" and "Irritant".[5]

  • 3.4. Include the accumulation start date (the date the first piece of waste is placed in the container) and the name of the generating researcher or laboratory.[5]

4. Storage of Waste:

  • 4.1. Store the sealed and labeled waste containers in a designated, secure hazardous waste accumulation area.[5][8]

  • 4.2. This area should be away from general laboratory traffic and incompatible materials.[5]

5. Decontamination of Work Surfaces:

  • 5.1. Thoroughly decontaminate all surfaces and equipment that came into contact with this compound.[5]

  • 5.2. Use an appropriate cleaning agent, such as a laboratory detergent, followed by a rinse with a suitable solvent (e.g., 70% ethanol), to ensure all residues are removed.

  • 5.3. All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as hazardous solid waste.[5]

6. Final Disposal:

  • 6.1. Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • 6.2. Provide the EHS department with a copy of the Safety Data Sheet (SDS) for this compound.[5]

  • 6.3. Never dispose of this compound down the drain or in the regular trash.[5]

Logical Workflow for Disposal of this compound

The following diagram illustrates the procedural flow for the safe and compliant disposal of this compound waste.

This compound Disposal Workflow cluster_generation Waste Generation & Characterization cluster_segregation Segregation & Containerization cluster_storage Interim Storage cluster_final_disposal Final Disposal cluster_decontamination Decontamination start This compound Waste Generated characterize Characterize as Hazardous Pharmaceutical Waste start->characterize decon Decontaminate Surfaces and Equipment start->decon segregate Segregate Waste Stream characterize->segregate containerize Place in Appropriate Labeled Hazardous Waste Container (Solid, Liquid, or Sharps) segregate->containerize storage Store in Designated Secure Waste Accumulation Area containerize->storage ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Disposed by Licensed Contractor ehs_contact->disposal decon_waste Dispose of Cleaning Materials as Hazardous Solid Waste decon->decon_waste decon_waste->containerize

Caption: A workflow diagram for the disposal of this compound.

References

Personal protective equipment for handling Paliperidone Palmitate-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Paliperidone Palmitate-d4. Adherence to these procedures is critical to ensure a safe laboratory environment and minimize exposure risk.

Hazard Summary

This compound is classified as acutely toxic if swallowed.[1][2][3] It is a deuterated analog of Paliperidone Palmitate, an antipsychotic drug. Due to its potency, it requires careful handling to avoid exposure. The toxicological properties are often extrapolated from the parent compound, Paliperidone Palmitate.[4]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the specific PPE required for the quantity and nature of the work being performed.[5] The following table summarizes the recommended PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling solid compound (e.g., weighing, preparing solutions) Safety glasses with side shields or goggles. A face shield may be required for larger quantities.[5]Two pairs of chemotherapy-grade nitrile gloves meeting ASTM D6978 standards.[6][7] Change gloves frequently, especially if contaminated.A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[6][7]For operations that may generate dust or aerosols, a suitable respirator (e.g., N95) should be used in a well-ventilated area or a fume hood.[1]
Handling solutions of the compound Safety glasses with side shields or goggles.Two pairs of chemotherapy-grade nitrile gloves.[6][7]A disposable, low-permeability gown.[6][7]Work should be conducted in a well-ventilated area.
Spill cleanup Goggles and a face shield.[5]Two pairs of chemotherapy-grade nitrile gloves.A disposable, low-permeability gown.A suitable respirator is recommended.
Waste disposal Safety glasses.Two pairs of chemotherapy-grade nitrile gloves.A disposable gown.Not generally required if handling sealed waste containers.

Operational Plan: Handling and Storage

Engineering Controls:

  • Work with this compound in a designated area, such as a chemical fume hood, especially when handling the solid form or creating solutions, to minimize inhalation exposure.[1]

  • Ensure a safety shower and eyewash station are readily accessible.[1]

Safe Handling Practices:

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where the compound is handled.[2]

  • Wash hands thoroughly after handling.[2]

  • Avoid the formation of dust and aerosols.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Store in a locked, secure area.[1][2]

  • Follow the storage temperature recommendations provided by the supplier.

First Aid Measures

Exposure Route First Aid Procedure
Oral (If Swallowed) Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[1][2]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

Disposal Plan

This compound and any contaminated materials should be treated as hazardous pharmaceutical waste and disposed of in accordance with all local, state, and federal regulations.[4]

Waste Segregation and Collection:

  • Solid Waste: Place all contaminated solid waste (e.g., pipette tips, gloves, gowns, absorbent pads) into a designated, clearly labeled hazardous waste container. The container should be leak-proof with a secure lid.[4]

  • Liquid Waste: Collect solutions containing this compound in a designated, sealed, and shatter-resistant container for hazardous liquid waste. Do not mix with other solvent waste streams unless compatibility is confirmed.[4]

Labeling:

  • All waste containers must be clearly labeled as "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • Indicate the primary hazards, such as "Toxic."[4]

  • Include the accumulation start date and the name of the generating laboratory or researcher.[4]

Storage of Waste:

  • Store sealed hazardous waste containers in a designated, secure hazardous waste accumulation area away from general laboratory traffic.

Spill Response Workflow

In the event of a spill, follow the established emergency procedures. The following diagram outlines a general workflow for a small, manageable spill. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Caption: Workflow for handling a chemical spill.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.